Echinacea
Description
Properties
CAS No. |
129677-89-0 |
|---|---|
Molecular Formula |
C7H10N4 |
Origin of Product |
United States |
Phytochemical Characterization of Echinacea Compounds
Alkylamides
Alkylamides, also referred to as alkamides, are a key group of lipophilic compounds found in Echinacea. mdpi.comnih.govresearchgate.net These natural compounds are formed through the linkage of various amines with straight-chain aliphatic acids, typically unsaturated, via amide bonds. mdpi.comnih.gov Over 300 different alkylamides have been identified across various plant families, with this compound species containing more than 25 distinct structures. mdpi.comresearchgate.netresearchgate.net
Structural Diversity and Isomerism of Alkylamides
The structural diversity of this compound alkylamides arises from variations in the length and saturation of their alkyl chains, as well as the nature of the amine group. researchgate.nettandfonline.comresearchgate.net In this compound, the amide group is commonly substituted with either an isobutyl or a 2-methylbutyl group. researchgate.netresearchgate.net These compounds can exhibit purely olefinic patterns or a mix of olefinic and acetylenic types, along with some saturated derivatives. mdpi.com
A notable example of alkylamide isomerism in this compound is the group of dodecatetraenoic acid isobutylamides, which include isomers like dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide and dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide. nih.govtandfonline.comnih.gov The presence of double and triple bonds within the alkyl chain allows for various geometric (E/Z) and positional isomers, contributing to the complexity of the alkylamide profile. tandfonline.comnih.gov
Distribution of Alkylamides Across this compound Species and Plant Parts
The distribution and concentration of alkylamides vary significantly among different this compound species and across different parts of the plant. mdpi.comnih.govresearchgate.nettandfonline.com Alkylamides are primarily concentrated in the roots and aerial parts of this compound species. mdpi.com
Research indicates that alkylamides are most prevalent in the root bark and secondary roots of this compound purpurea and this compound angustifolia. researchgate.net Concentrations in these parts can reach up to 6 mg/g in high-quality plant material. researchgate.net Lesser amounts are typically found in the aerial parts of E. purpurea, E. angustifolia, and E. pallida. researchgate.net
For instance, E. purpurea roots are known to contain high levels of certain alkylamides, while only trace amounts of these specific compounds may be found in the roots of other species. tandfonline.com Conversely, the composition can differ, with some alkylamide isomers dominating in one species compared to another. frontiersin.org The localization and content of these metabolites also change over time, influenced by seasonality and plant age. tandfonline.com
Data on alkylamide content in different plant parts highlights this variation. For example, high concentrations of alkylamides were found in petals and disc flowers of E. purpurea, with moderate levels in receptacles of mature flower heads. tandfonline.com
Example data that could be presented in a table:
| This compound Species | Plant Part | Alkylamide Concentration (Example) |
| E. purpurea | Root | High |
| E. purpurea | Petals | Particularly High |
| E. purpurea | Disc flowers | Particularly High |
| E. purpurea | Receptacles | Moderate |
| E. angustifolia | Root | High |
| E. pallida | Aerial parts | Lesser amounts |
Advanced Methods for Alkylamide Identification
Accurate identification and quantification of the diverse alkylamides in this compound are crucial for research and quality control. Advanced analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a primary technique used for the analysis of this compound alkylamides. mdpi.comresearchgate.netnih.govfuture4200.com
Coupling HPLC with mass spectrometry (MS), specifically electrospray ionization mass spectrometry (ESI-MS), allows for comprehensive profiling and structural elucidation of alkylamides. nih.govfuture4200.comnih.govexeter.ac.uk This hyphenated technique enables the identification of numerous alkylamides, including isomeric pairs that may be challenging to resolve using UV detection alone. nih.govfuture4200.comnih.govexeter.ac.uk Ultrafast liquid chromatography (UFLC) coupled with diode array detection and ESI-MS has been developed for faster analysis, capable of identifying a significant number of alkylamides in a shorter timeframe. future4200.comnih.gov
High-speed countercurrent chromatography (HSCCC) is another method utilized for the separation and purification of alkylamides from this compound extracts, facilitating the isolation of pure compounds for further characterization. researchgate.net Techniques like LC-ESI-MS and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the identity and purity of isolated alkylamides. researchgate.net
Caffeic Acid Derivatives
Caffeic acid derivatives (CADs) represent another important class of phenolic compounds found in this compound species. mdpi.comnih.govnih.govnih.govcabidigitallibrary.orgejbiotechnology.info These compounds are widely distributed in the plant kingdom, although this compound contains a unique collection of them. nih.govresearchgate.net
Key Caffeic Acid Derivatives: Chicoric Acid, Echinacoside (B191147), Caftaric Acid, Chlorogenic Acid, Cynarin (B1669657)
Several key caffeic acid derivatives have been identified and studied in this compound. The most common and significant CADs include chicoric acid, echinacoside, caftaric acid, chlorogenic acid, and cynarin. nih.govnih.govcabidigitallibrary.orgejbiotechnology.info
Chicoric Acid: Also known as cichoric acid, this is a derivative of both caffeic acid and tartaric acid. wikipedia.org It is often considered a major constituent in E. purpurea. mdpi.comejbiotechnology.info
Echinacoside: This compound is a phenylethanoid glycoside. wikidata.orgnih.gov It is a significant CAD found in this compound species. nih.govnih.gov
Caftaric Acid: Caftaric acid is a hydroxycinnamic acid derivative. cenmed.comnih.gov It is one of the dominant polyphenols in E. purpurea. nih.govresearchgate.net
Chlorogenic Acid: Chemically, chlorogenic acid is an ester formed from caffeic acid and quinic acid. mdpi.comguidetopharmacology.orgresearchgate.net It is another important CAD present in this compound. nih.govnih.gov
Cynarin: Also known as 1,3-Dicaffeoylquinic acid, cynarin is a hydroxycinnamic acid derivative formed from quinic acid and two units of caffeic acid. wikidata.orgwikipedia.org It is found among the CADs in this compound. nih.govnih.gov
Distribution of Caffeic Acid Derivatives Across this compound Species and Plant Parts
The concentrations of caffeic acid derivatives vary depending on the this compound species and the specific plant part. nih.govencyclopedia.pubmdpi.comejbiotechnology.info
Chicoric acid is particularly abundant in E. purpurea. encyclopedia.pubmdpi.comnih.gov In E. purpurea, chicoric acid can make up a significant percentage of total CADs in the roots, and it is also found in flowers, stems, and leaves. nih.gov Chicoric acid is considered the most predominant phenolic component in the root and petiole of E. purpurea. encyclopedia.pubmdpi.com In flowers of E. purpurea, chicoric acid is the most predominant CAD. encyclopedia.pubmdpi.com
Echinacoside is a common constituent in the roots of some this compound species, such as E. angustifolia and E. pallida, but is completely absent or present in trace amounts in E. purpurea roots. phytolab.comtandfonline.comfrontiersin.org Echinacoside is found in the flower of E. purpurea at lower concentrations compared to chicoric acid. encyclopedia.pubmdpi.com
Caftaric acid and chicoric acid are the predominant CADs in E. purpurea. phytolab.comnih.govresearchgate.net In the HPLC profiles of E. purpurea herb and root, caftaric acid and chicoric acid are typically the most prominent peaks. phytolab.com Echinacoside dominates in the root of E. pallida, while cynarin and echinacoside prevail in the root of E. angustifolia. phytolab.com
The concentrations of these compounds can also be influenced by factors such as cultivation conditions and the stage of plant development. nih.govencyclopedia.pubmdpi.comcabidigitallibrary.org
Example data that could be presented in a table:
| Caffeic Acid Derivative | Predominant Species | Key Plant Parts (Examples) |
| Chicoric Acid | E. purpurea | Root, Petiole, Flowers |
| Echinacoside | E. angustifolia, E. pallida | Root |
| Caftaric Acid | E. purpurea | Root, Herb |
| Chlorogenic Acid | This compound species | Present |
| Cynarin | E. angustifolia | Root |
Characterization Techniques for Caffeic Acid Derivatives
Caffeic acid derivatives (CADs) are a significant group of phenolic compounds found in this compound. Key CADs include caftaric acid, chlorogenic acid, caffeic acid, cynarin, echinacoside, and chicoric acid. nih.govmdpi.com These compounds are often considered important markers for standardization and quality control of this compound products. nih.gov
Various analytical techniques are employed for the characterization and quantification of CADs in this compound extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with different detectors such as UV spectrophotometric, coulometric electrochemical, and electrospray ionization mass spectrometric detectors. nih.govijcrt.orgphcogrev.com For instance, a reversed-phase HPLC method using a C18 column and gradient elution with water and acetonitrile (B52724) has been developed for the analysis of caffeic acid derivatives. agriculturejournals.cz Another HPLC method utilizes a Zorbax ODS column with gradient elution for the analysis of caftaric acid and cichoric acid. thieme-connect.com
Liquid Chromatography-Particle Beam/Mass Spectrometry (LC-PB/MS) with electron impact (EI) and glow discharge (GD) ionization sources has also been presented for the determination of CADs in this compound tinctures, offering subnanogram detection limits. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with a diode array detector (DAD) provides a rapid method for the simultaneous quantification of CADs like caftaric acid, chicoric acid, and chlorogenic acid in dried extracts. nih.gov
Simultaneous analysis of CADs and other compound classes like alkamides can be achieved using techniques such as HPLC, which offers advantages in terms of reduced time and sample size. ijcrt.org Capillary Electrophoresis (CE) with UV detection has also been used for the simultaneous analysis of principal phytochemical markers in this compound species, including hydrophilic caffeoyl conjugates. researchgate.net
Research findings indicate that the content of CADs can vary based on factors such as the plant part and drying method. For example, in E. purpurea, oven drying has been found to yield higher levels of caftaric and cichoric acids in aerial parts and roots compared to sun or shade drying. thieme-connect.com
Polysaccharides and Glycoproteins
Polysaccharides and glycoproteins are high molecular weight constituents found in this compound species, and they are considered to contribute to the plant's biological activities. nih.govresearchgate.nettandfonline.comtandfonline.comresearchgate.net These compounds are generally more polar and are often found in aqueous or hydroalcoholic extracts. ijcrt.orgresearchgate.net
Structural Features of this compound Polysaccharides (e.g., Arabinogalactans)
This compound polysaccharides are a heterogeneous group, with molecular weights varying widely, from approximately 6 kDa to 1200 kDa. tandfonline.com Arabinogalactans (AGs) are prominent polysaccharides found in this compound, particularly arabinogalactan (B145846) type II (AG-II). academicjournals.orgresearchgate.net These polysaccharides are often highly branched. thieme-connect.comnih.gov
Structural analysis of arabinogalactan-proteins (AGPs) from this compound purpurea roots has revealed a polysaccharide moiety with a linkage composition typical of AGPs, featuring 1,3-, 1,6-, and 1,3,6-linked galactopyranosyl residues as basic structural elements. thieme-connect.comnih.gov Arabinofuranosyl residues are predominantly found as terminal and 1,5-linked residues. thieme-connect.comnih.govnih.gov Terminal units of glucuronic acids have also been detected. thieme-connect.comnih.gov
Polysaccharides isolated from different parts of this compound purpurea have shown largely similar structures, primarily compatible with rhamnogalacturonan type I (RG-I), arabinogalactan I (AG-I), and arabinogalactan II (AG-II) structures, although some differences, mainly in the arabinan (B1173331) component, have been observed depending on the plant part. academicjournals.orgresearchgate.net An arabinan isolated from this compound pallida roots was found to be a highly branched molecule consisting of 3,5-linked, 5-linked, and terminal arabinofuranosyl residues. nih.gov
Specific polysaccharides isolated from this compound species include an inulin-type fructan (6 kDa), heterogeneous polysaccharides (10–50 kDa), an acidic arabinogalactan (70 kDa), and an arabinogalactan-protein (1200 kDa) from E. purpurea herb-pressed juice. tandfonline.com Other reported polysaccharides from E. purpurea include a 4-O-methylglucuronoarabinoxylan (35 kDa) and an acidic rhamnoarabinogalactan (45 kDa). tandfonline.com
Glycoprotein (B1211001) Components in this compound
Glycoproteins are also present in this compound species and are considered to contribute to their biological activities. nih.govresearchgate.nettandfonline.comtandfonline.com Three glycoproteins have been isolated from this compound angustifolia and this compound purpurea roots. Arabinogalactan-proteins (AGPs) are a class of proteoglycans found in this compound. nih.govnih.gov
Characterization of an AGP from this compound purpurea roots showed a protein content of 5.0% (w/w), with dominant amino acids including Glx, Hyp, Asx, Ser, Thr, and Ala. nih.gov The protein part of an AGP from this compound pallida was found to be rich in Hyp, Ser, Ala, Thr, Glu, Asp, and Gly, with a protein content of 3.9% (w/w). nih.gov
Methodologies for Polysaccharide and Glycoprotein Analysis
Analyzing and quantifying polysaccharides and glycoproteins in this compound can be challenging due to their complex nature and the lack of commercially available standards. tandfonline.comtandfonline.com
HPLC with an evaporative light scattering detector (ELSD) has been developed and validated for the quantitative analysis of polysaccharide and glycoprotein fractions in this compound purpurea and this compound angustifolia. tandfonline.comtandfonline.comresearchgate.net This method involves obtaining a polysaccharide/glycoprotein fraction by ethanol (B145695) precipitation, followed by filtration to remove smaller molecules before HPLC-ELSD analysis. tandfonline.comtandfonline.com The PS/GP fraction is often expressed as an arabinogalactan equivalent using a standard like arabinogalactan from Larix sp. tandfonline.comtandfonline.com This method can differentiate between PS/GP fractions based on molecular weight. tandfonline.comtandfonline.com
Gravimetric methods, which involve precipitating polysaccharides with aqueous ethanol, have also been used to quantify crude polysaccharides. tandfonline.com Dialysis with a specific molecular weight cutoff can be employed to remove low-molecular-weight compounds from extracts before analysis. tandfonline.com
Spectrophotometric methods, such as the phenol-sulfate method, are used for the assay of soluble polysaccharides, with results compared to a glucose standard curve. psu.edu
Immunofluorescent labeling techniques have been developed for the localization of arabinogalactan-proteins in this compound tissue. This involves using a synthetic Yariv phenylglycoside (βGlcY), which specifically binds to AGPs, followed by labeling with polyclonal βGlcY-antibodies and a fluorescently conjugated secondary antibody, and analysis by confocal laser scanning microscopy. thieme-connect.comnih.gov
Molecular weight distribution analysis is another methodology used for characterizing this compound polysaccharides. mdpi.com
Flavonoids and Other Phenolic Compounds
Flavonoids and other phenolic compounds are widely distributed in this compound species and contribute to their phytochemical profile. mdpi.comnih.govresearchgate.netnih.gov Besides caffeic acid derivatives, this class includes flavonoids and other phenolic acids. mdpi.commdpi.comnih.gov
Identification of Flavonoid Glycosides and Aglycones
Flavonoids in this compound exist as both glycosides (water-soluble) and aglycones (less polar). neu.edu.tr Quercetin and kaempferol (B1673270) are two key flavonoid compounds found in most this compound species. mdpi.com Other identified flavonoids include rutin, hyperoside, and kaempferol 3-rhamnoside. researchgate.netresearchgate.net Luteolin and nicotiflorin (B191644) have also been reported. researchgate.net
Identification of flavonoid glycosides and aglycones in this compound extracts is typically performed using chromatographic techniques. Thin Layer Chromatography (TLC) is a conventional method for preliminary analysis of crude extracts, allowing for the characterization of aglycones and glycosides using color reactions. neu.edu.trresearchgate.netsemanticscholar.org
HPLC is a primary technique for the separation and identification of flavonoids. neu.edu.tr HPLC-UV/MS methods are used for the determination of flavonoid glycosides and aglycones. jfda-online.com For qualitative analysis, mass spectrometry (MS), such as Atmospheric Pressure Chemical Ionization (APCI) in full MS scan mode, can be used for flavonoid glycoside identification. jfda-online.com UV absorption is commonly used for detection and quantification. researchgate.netjfda-online.com
To identify flavonoid aglycones, hydrolysis of flavonoid glycosides is often performed before chromatographic analysis. jfda-online.com
Research indicates that the content of flavonoids can vary depending on the plant part and extraction solvent. nih.gov For example, methanol (B129727) extracts of this compound purpurea leaves and flowers have shown significant total flavonoid content. nih.gov
Occurrence of Minor Phenolic Constituents
Caffeic acid derivatives, in general, are widely distributed among plants, although this compound possesses a unique collection of these compounds mdpi.com. Chicoric acid is typically the predominant phenolic compound in E. purpurea, while echinacoside is the main phenolic compound in E. angustifolia and E. pallida nowfoods.comresearchgate.net. However, the presence and concentration of other phenolic acids, such as chlorogenic acid and cynarin, can vary between species and plant parts researchgate.netnowfoods.comnih.gov. For instance, cynarin is reported to be characteristic of E. angustifolia food.gov.uknih.govfitoterapiabrasil.com.br. Small amounts of chlorogenic acid and isochlorogenic acid have also been identified in the leaves and roots of E. angustifolia and E. pallida researchgate.net. Other hydroxycinnamic acids and flavonols, such as kaempferol derivatives, have also been detected as minor components in E. purpurea extracts mdpi.comnih.gov.
The content of these phenolic compounds can be influenced by various factors, including the specific plant part analyzed (flowers, leaves, stems, or roots), plant age, harvest time, growth conditions, and drying and extraction methods esaunggul.ac.idresearchgate.netmdpi.com. Research has shown that the bioactive constituent content in different plant parts of E. purpurea can be in the descending order of flowers > leaves > stems > roots for caffeic acid derivatives and total phenolics researchgate.net.
Polyacetylenes and Ketoalkenes
Polyacetylenes and ketoalkenes represent another important class of lipophilic compounds found in this compound species mdpi.comaltmedrev.comthieme-connect.com. These compounds are characteristic of the Asteraceae family, to which this compound belongs, and are typically found in the highest concentrations in the roots altmedrev.com.
This compound pallida is particularly noted for containing significant levels of unique polyacetylenes, including ketoalkynes and ketoalkenes, which are less common or absent in E. purpurea and E. angustifolia mdpi.comaltmedrev.comresearchgate.net. These compounds contribute to the distinct earthy-metallic taste of E. pallida root altmedrev.com.
The lipophilic components of this compound species primarily comprise polyacetylenes and alkylamides altmedrev.com. While alkylamides are more prevalent in E. angustifolia and E. purpurea, polyacetylenes and ketoalkenes are major lipophilic constituents in E. pallida altmedrev.comresearchgate.net.
Structural Elucidation of Polyacetylenes
The structural elucidation of polyacetylenes from this compound species, particularly E. pallida, has been a subject of research. Techniques such as UV, IR, NMR (including 1D and 2D experiments like 1H-1H gCOSY, gHSQC-DEPT, gHMBC, gNOESY), and MS spectroscopic data are employed to determine the chemical structures of these compounds thieme-connect.comnih.govresearchgate.net.
Studies on E. pallida roots have led to the isolation and structural elucidation of several polyacetylenes and polyenes thieme-connect.comnih.govresearchgate.net. These include hydroxylated polyacetylenes, dicarbonylic acetylenes, monocarbonylic acetylenes, and monocarbonylic alkenes researchgate.netresearchgate.net. Examples of identified polyacetylenes and polyenes include 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one, 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one, pentadeca-(9E)-ene-11,13-diyne-2,8-dione, pentadeca-(9E,13Z)-dien-11-yne-2,8-dione, and pentadeca-(8Z,13Z)-dien-11-yn-2-one nih.govresearchgate.net. Other identified compounds include 8-hydroxy-tetradeca-(9E)-ene-11,13-diyn-2-one, tetradeca-8Z-ene-11,13-diyn-2-one, and pentadec-(8Z)-en-2-one thieme-connect.comresearchgate.net.
The structural diversity within the polyacetylenes found in E. pallida highlights the complexity of its lipophilic fraction researchgate.netresearchgate.net.
Presence of Ketoalkenes in this compound Species
Ketoalkenes are present in this compound species, particularly as significant lipophilic constituents in E. pallida mdpi.comaltmedrev.comresearchgate.net. Approximately 11 derivatives, primarily ketoalkenes and ketoalkynes (polyacetylenes), have been identified in E. pallida mdpi.comresearchgate.net.
Major ketoalkenes identified in E. pallida include (Z)-pentadec-8-en-2-one, (8Z,11Z)-pentadeca-8,11-dien-2-one, (8Z,11Z,13E)-pentadeca-8,11,13-trien-2-one, and (8Z,11E,13Z)-pentadeca-8,11,13-trien-2-one mdpi.comresearchgate.net. Other ketoalkenes and ketoalkynes have also been reported in the volatile oil of E. pallida roots, such as pentadeca-8Z-en-2-one and tetradeca-8Z-ene-11,13-diyne-2-one fitoterapia.net. These alkenes can be unstable and prone to oxidation fitoterapia.net.
While ketoalkenes are particularly abundant in E. pallida, their presence in other this compound species like E. purpurea has also been noted as part of the complex chemical composition of the roots nih.govmdpi.com. The concentration of these ketones can vary between different this compound species researchgate.net.
The identification and characterization of these ketoalkenes contribute to understanding the full spectrum of lipophilic compounds present in this compound and their potential role in the plant's biological activities.
This compound species are well-known for their diverse array of bioactive compounds, including caffeic acid derivatives (CADs), alkylamides, polysaccharides, and glycoproteins. The biosynthesis of these secondary metabolites involves complex enzymatic pathways and regulatory mechanisms within the plant. Understanding these pathways is crucial for optimizing the production of these valuable phytochemicals and for further research into their biological activities.
Biosynthesis of Key Secondary Metabolites in Echinacea
Phenylpropanoid Pathway and Caffeic Acid Derivative Biosynthesis
Caffeic acid derivatives (CADs) are a significant class of phenolic compounds found in Echinacea, with chicoric acid and echinacoside (B191147) being among the most notable due to their reported pharmacological properties. nih.gov The biosynthesis of CADs primarily occurs via the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a wide variety of phenolic compounds. nih.govnih.gov
Enzymatic Steps and Gene Expression
The phenylpropanoid pathway begins with the deamination of phenylalanine, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov This step yields cinnamic acid, which is then successively hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid, and then by p-coumarate-3-hydroxylase (C3H) to produce caffeic acid. nih.govnih.gov Caffeic acid serves as a key intermediate for the synthesis of various CADs.
Subsequent enzymatic steps involve the conjugation of caffeic acid or caffeoyl-CoA with other molecules, such as quinic acid, tartaric acid, or sugars, to form specific CADs like chlorogenic acid, caftaric acid, and chicoric acid. nih.govnih.govfrontiersin.org Enzymes like 4-(hydroxyl)cinnamoyl CoA ligase (4CL) are involved in converting p-coumaric acid and caffeic acid into their CoA esters. nih.govnih.gov Caffeoyl-CoA/quinic acid caffeoyl transferase (CQT) and hydroxycinnamoyl-CoA/tartaric acid hydroxycinnamoyl transferase (HTT) are key enzymes in the formation of chlorogenic acid and caftaric acid, respectively. nih.gov Chicoric acid biosynthesis involves the acylation of caftaric acid with another molecule of caffeoyl-CoA, a step that has been recently elucidated and involves specific acyltransferases like EpCAS in this compound purpurea. frontiersin.orgnih.gov Echinacoside, another important CAD, is a conjugate of caffeic acid, verbascoside, and a rhamnose sugar.
Research has investigated the expression levels of genes encoding these enzymes in different this compound species and tissues to understand their role in CAD accumulation. Studies using hairy root cultures have demonstrated their potential as a model system for studying CAD biosynthetic pathways. researchgate.netmdpi.com
Regulatory Mechanisms of Caffeic Acid Derivative Production
The biosynthesis of CADs in this compound is subject to various regulatory mechanisms, including developmental, environmental, and elicitor-induced factors. PAL, as the first committed enzyme in the phenylpropanoid pathway, is considered a key control point for the accumulation of CADs. purdue.edu However, research indicates that other factors also contribute to the regulation of CAD production. purdue.edu
Light has been shown to play an important role in the biosynthesis of secondary metabolites, including CADs, in this compound purpurea cell suspension and hairy root cultures. dergipark.org.trnih.govdergipark.org.tr Light application increased the content of caftaric acid and echinacoside in cell cultures. dergipark.org.trdergipark.org.tr Elicitors, such as salicylic (B10762653) acid and yeast extract, have also been found to enhance CAD production in this compound. jmp.irtandfonline.com Salicylic acid application increased the levels of cichoric and caftaric acid in aerial parts and roots of E. purpurea. jmp.ir This enhancement is suggested to be linked to the upregulation of enzymes like PAL and chalcone (B49325) synthase, triggered by cell signaling responses related to plant defense. jmp.ir
Genetic factors also contribute to the variation in CAD content among different this compound species and accessions. purdue.edu Studies have explored the genetic diversity within this compound species and its correlation with phytochemical profiles. purdue.edu
Alkylamide Biosynthesis Pathways
Alkylamides are a diverse group of lipophilic compounds characteristic of this compound, formed by the conjugation of fatty acids with amine residues. nih.govmdpi.comexeter.ac.uk These compounds contribute significantly to the biological activities attributed to this compound. nih.gov
Fatty Acid and Amine Precursor Integration
The biosynthesis of alkylamides involves the integration of two main precursors: a fatty acid-derived moiety and an amine moiety. The fatty acid chains in this compound alkylamides are typically unsaturated and can vary in length and the position and configuration of double or triple bonds. exeter.ac.ukresearchgate.net While the precise biosynthetic pathway for the fatty acid moiety is not fully elucidated, studies using labeled acetate (B1210297) precursors suggest their origin from acetate. nih.gov
The amine moiety is derived from the decarboxylation of amino acids. mdpi.comnih.gov Isobutylamine, a common amine found in this compound alkylamides, originates from the amino acid valine. mdpi.comnih.gov Other amine residues, such as piperidine (B6355638) (derived from lysine), pyrrolidine (B122466) (derived from ornithine), N-2-methylbutyl (derived from isoleucine), and N-phenethyl (derived from phenylalanine), are also incorporated into alkylamides. mdpi.comnih.gov A pyridoxal (B1214274) phosphate-dependent decarboxylase has been identified as a potential enzyme responsible for generating the amine moiety from branched-chain amino acids. nih.govnih.gov
The final step in alkylamide biosynthesis involves the acylation of the amine with the activated fatty acid (likely as a CoA ester) through the formation of an amide bond. exeter.ac.uk
Enzymatic Regulation of Alkylamide Synthesis
Enzymatic regulation plays a crucial role in controlling the synthesis of alkylamides. While specific acyltransferases involved in the final amidation step in this compound are still being investigated, studies in other plant species producing similar amides suggest the involvement of enzymes that catalyze the formation of amide bonds between fatty acyl-CoA esters and amines.
Research integrating transcriptomics and metabolomics has been employed to identify potential enzymes involved in alkylamide biosynthesis by looking for correlations between gene expression levels and alkylamide accumulation patterns in different this compound tissues. nih.gov This approach has helped in the identification of the putative decarboxylase involved in amine precursor generation. nih.govnih.gov
Environmental factors and elicitors can also influence alkylamide production. Light application, for instance, has been shown to increase alkamide content in this compound purpurea cell cultures. dergipark.org.trdergipark.org.tr
Data from a study on light application in this compound purpurea cell suspension cultures illustrates the potential for influencing alkamide and CAD production:
| Compound | Increase with Light Application (vs. Dark) |
| Alkamide | 57% (average), up to 2.11-fold |
| Caftaric Acid | 70% |
| Echinacoside | 63% |
Source: Based on data from dergipark.org.trdergipark.org.tr
Polysaccharide and Glycoprotein (B1211001) Biosynthesis
Polysaccharides and glycoproteins are complex carbohydrate-containing molecules found in this compound species, particularly in the roots and aerial parts. nih.govtandfonline.commdpi.comresearchgate.netresearchgate.net These compounds, such as arabinogalactans and inulin-type fructans, are considered to contribute to the immunostimulatory properties of this compound. nih.govtandfonline.commdpi.comresearchgate.net
Polysaccharide biosynthesis involves the enzymatic assembly of monosaccharide units into complex carbohydrate chains. Inulin-type fructans, for example, are primarily composed of β-(2→1)-linked fructosyl units with a terminal glucose. mdpi.com The synthesis of these polysaccharides involves glycosyltransferases that catalyze the formation of glycosidic bonds.
Glycoproteins are formed by the covalent attachment of carbohydrates (glycans) to proteins. sfu.cafrontiersin.org This process, known as glycosylation, is a complex post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus and involves the action of various glycosyltransferases, glycosidases, and nucleotide-sugar transporters. sfu.cafrontiersin.org The biosynthesis of the glycan portion of glycoproteins involves the assembly of precursor oligosaccharides, which are then transferred to specific amino acid residues on the protein. frontiersin.org
While the general pathways for polysaccharide and glycoprotein biosynthesis are conserved in plants, specific details regarding the enzymes and genes involved in the synthesis of this compound-specific polysaccharides and glycoproteins are areas of ongoing research. Studies on this compound purpurea polysaccharide (EPP) have explored its interaction with gut microbiota, suggesting regulatory pathways involving various metabolic processes. nih.gov
Research has also focused on the extraction and characterization of polysaccharides and glycoproteins from different this compound species and plant parts to understand their composition and potential biological activities. mdpi.comresearchgate.netresearchgate.net Water is often used as a solvent for extracting these hydrophilic compounds. mdpi.comresearchgate.net
Polymerization and Glycosylation Processes
Polymerization and glycosylation are crucial steps in the biosynthesis and modification of this compound secondary metabolites, particularly polysaccharides and phenolic compounds. Glycosylation, the process of attaching a sugar moiety to a non-carbohydrate molecule, is a significant regulator of phenylpropanoid availability and biological activity in plants frontiersin.org. Enzymes known as UDP-glycosyltransferases (UGTs) play a key role in producing glycosylated hydroxycinnamates and related aldehydes, alcohols, and esters frontiersin.org. This modification can alter the solubility, stability, and biological activity of the compounds frontiersin.orgmdpi.com. Phenolic glycosides have been identified in this compound purpurea cells nih.gov.
Polysaccharides in this compound are formed through the polymerization of monosaccharides via glycosidic bonds. For instance, inulin-type fructans found in this compound roots are characterized by β-(2→1)-linked fructosyl units, often with a terminal glucose unit linked α-(1→2) mdpi.com. Arabinogalactans are another group of complex polysaccharides present tandfonline.com. The specific linkages and branching patterns formed during polymerization determine the final structure and properties of these polysaccharides mdpi.com. Research into the structure of polysaccharides is ongoing to better understand their biological activities google.com.
Genetic Control of Polysaccharide Structure
The structural complexity and composition of polysaccharides in this compound are under genetic control. Plant genomes encode the enzymes responsible for the synthesis of sugar nucleotides, glycosyltransferases that form the glycosidic linkages, and other proteins involved in polysaccharide assembly and modification google.com. Studies involving polyploidy in this compound purpurea have demonstrated that changes in ploidy level can affect polysaccharide content and their associated immunomodulatory effects, indicating a genetic influence on polysaccharide production nih.gov.
Data Table: Examples of Glycosylated Compounds and Polysaccharide Linkages in this compound (Based on Search Results)
| Compound Type | Specific Examples (if mentioned) | Key Structural Features/Linkages Mentioned | Source Indices |
| Phenolic Glycosides | alpha-O-beta-D-glucopyranosylacetovanillone (in cells) | Glycosidic linkage | nih.gov |
| Caffeic Acid Derivatives | Echinacoside | Often found in glycosylated forms | tandfonline.com |
| Polysaccharides | Inulin-type fructans | β-(2→1)-linked fructosyl units, α-(1→2) linked terminal glucose unit | mdpi.com |
| Polysaccharides | Arabinogalactans | Complex carbohydrate moieties | tandfonline.com |
Environmental and Elicitor Influences on Metabolite Biosynthesis
The biosynthesis and accumulation of secondary metabolites in this compound are highly responsive to environmental conditions and the presence of elicitor molecules. These external factors can significantly impact the quality and quantity of bioactive compounds in the plant researchgate.netmdpi.com.
Environmental and Elicitor Influences on Metabolite Biosynthesis
Stress-Induced Secondary Metabolite Production
Plants, including this compound, often increase the production of secondary metabolites in response to various stresses, acting as a defense mechanism nih.govsmujo.idsemanticscholar.org. Stress mediators, both natural and exogenously applied, can stimulate this production by activating the plant's defense responses tandfonline.com.
Examples of stress factors influencing metabolite production include:
Water Scarcity (Drought Stress): Can trigger increased production of phenolic acids and flavonoids mdpi.comresearchgate.net.
Soil Salinity: Has been shown to alter the biosynthesis of important compounds, particularly increasing caffeic acid derivatives like echinacoside and chicoric acid in this compound purpurea mdpi.com.
Nutrient Availability: Levels of nutrients like nitrogen and phosphorus in the soil can influence the synthesis of different compound classes, such as alkaloids, terpenoids, and phenolics mdpi.com. Nutrient stress, specifically lack of nitrogen, can increase the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in flavonoid biosynthesis smujo.id.
Temperature Fluctuations: Low temperatures may slow down metabolic reactions, potentially decreasing the biosynthesis of certain bioactive compounds mdpi.com.
These stress responses often involve the upregulation of enzymes in relevant biosynthetic pathways, such as PAL in the phenylpropanoid pathway dergipark.org.trsmujo.idtandfonline.comnih.gov.
Role of Biotic and Abiotic Elicitors in Compound Accumulation
Elicitors are compounds or stimuli that induce the plant to produce secondary metabolites. Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been shown to enhance compound accumulation in this compound nrfhh.comtandfonline.combohrium.comjpmb-gabit.ir. The basis of elicitation is often the activation of the plant's defense response, which up-regulates the production of various bioactive compounds tandfonline.com.
Biotic Elicitors:
Yeast Extract: Can stimulate the production of phenolics in this compound, potentially by mimicking a fungal infection tandfonline.comjpmb-gabit.ir.
Arbuscular Mycorrhizal Fungi (AMF): Colonization with AMF can impact phytochemical content, increasing CADs and alkylamides in this compound roots. This effect might be due to improved nutrient uptake or elicitation of the plant's defense response mdpi.commdpi.com.
Abiotic Elicitors:
Salicylic Acid (SA): A stress signaling molecule that can elicit a significant increase in caffeic acid derivatives, such as cichoric and caftaric acid, in this compound purpurea tandfonline.comjpmb-gabit.ir.
Methyl Jasmonate (MeJA): Another signaling molecule that can enhance the accumulation of phenolics, flavonoids, and caffeic acid derivatives in this compound cultures nih.govbohrium.com. While effective, MeJA can sometimes inhibit growth, suggesting a need for optimized application strategies tandfonline.combohrium.com.
Nitric Oxide (NO): Exogenous application of NO can increase the accumulation of flavonoids and CADs in this compound purpurea tandfonline.com.
Light: Light exposure, particularly in hairy root and cell suspension cultures, can significantly enhance the biosynthesis of caffeic acid derivatives, alkylamides, and echinacoside. This effect is correlated with increased PAL activity dergipark.org.trnih.govtrdizin.gov.tr.
Ultrasound Treatment: Has been shown to increase fresh weight and cichoric acid content in this compound purpurea hairy root cultures, potentially linked to increased PAL activity tandfonline.com.
Abiotic Salts (e.g., NaCl, KCl): Can act as elicitors, enhancing the accumulation of total polyphenols and flavonoids in plant cultures nrfhh.com.
The effectiveness of elicitors can depend on factors such as the specific this compound species, the type and concentration of the elicitor, the exposure time, and the plant tissue or culture system used nrfhh.comtandfonline.combohrium.comjpmb-gabit.ir.
Data Table: Effects of Selected Elicitors on Metabolite Accumulation in this compound (Based on Search Results)
| Elicitor | Compound Class Affected | Observed Effect | Specific Compounds (if mentioned) | Source Indices |
| Salicylic Acid (SA) | Caffeic Acid Derivatives (CADs) | Increased accumulation (2.13 to 2.97-fold increase compared to control) | Chlorogenic acid, cichoric acid, caftaric acid, cynarin (B1669657), echinacoside | tandfonline.comjpmb-gabit.ir |
| Methyl Jasmonate (MeJA) | Phenolics, Flavonoids, CADs | Increased accumulation (e.g., maximum phenolics 728.2 mg L−1 at 25 μM MeJA) | Cichoric acid, echinacoside | nih.govbohrium.com |
| Yeast Elicitor | Phenolics | Stimulated production | Lignans, neolignans, acetophenone (B1666503) derivatives (in medium) | nih.govtandfonline.comjpmb-gabit.ir |
| Light | CADs, Alkylamides, Echinacoside | Significantly increased biosynthesis (e.g., 2.11-fold increase in alkylamide) | Caftaric acid, echinacoside | dergipark.org.trnih.govtrdizin.gov.tr |
| Ultrasound | Cichoric Acid | Increased content | Cichoric acid | tandfonline.com |
| Arbuscular Mycorrhizal Fungi | CADs, Alkylamides | Increased content | CADs | mdpi.commdpi.com |
| Sodium Nitroprusside (NO producer) | Flavonoids, CADs | Increased accumulation | Flavonoids, CADs | tandfonline.com |
| Soil Salinity | CADs | Elevated levels | Echinacoside, chicoric acid | mdpi.com |
| Water Deficiency | Phenolic acids, Flavonoids | Increased production | Phenolic acids, Flavonoids | mdpi.com |
Analytical Methodologies for Echinacea Chemical Compound Profiling
Extraction Techniques for Diverse Compound Classes
Solvent-Based Extraction Optimization
Solvent extraction remains a fundamental technique, with optimization of solvent type, concentration, temperature, and time being critical for maximizing the yield and selectivity of target compounds. Ethanol (B145695) and methanol (B129727), often as aqueous mixtures, are commonly used solvents for extracting both caffeic acid derivatives and alkylamides from Echinacea. acs.orgagriculturejournals.czresearchgate.net
Research has demonstrated that the solvent concentration significantly impacts extraction efficiency. For instance, 60% ethanol has been identified as a suitable solvent for the efficient extraction of caffeic acid derivatives from this compound purpurea roots at 60°C. agriculturejournals.cz Studies utilizing Response Surface Methodology (RSM) have further optimized solvent-based extraction parameters. One study on E. purpurea roots found optimal conditions for extracting chicoric acid, total phenolics, and antioxidant activity using 41.70% methanol at 75°C with 51.8 minutes of sonication (combining solvent extraction with ultrasound assistance). researchgate.net
Glycerol-water mixtures have also been explored as alternative, non-toxic solvents for the extraction of caffeic acid derivatives, showing comparable effectiveness to ethanol-water mixtures. nih.govnih.govmdpi.com Optimization studies with glycerol-water mixtures have determined optimal glycerol (B35011) concentrations for maximizing the extraction of specific phenolic compounds, highlighting that the ideal concentration can vary depending on the target analyte. mdpi.com
Beyond solvent properties, the physical characteristics of the plant material, such as particle or granule size, also influence the efficiency of solvent extraction and subsequent filtration processes. unite.edu.mk Maintaining an optimal particle size is important for achieving consistent extraction yields and facilitating downstream processing. unite.edu.mk Furthermore, controlling the extraction temperature, generally keeping it below 40°C during maceration, is recommended to prevent the degradation of key compounds. unite.edu.mk An ethanol concentration of around 70% has been suggested as an optimal balance for extracting desired compounds while minimizing the co-extraction of unwanted substances like chlorophyll (B73375) and sugars, which can complicate purification. unite.edu.mk
Supercritical Fluid Extraction
Supercritical Fluid Extraction (SFE) is recognized as an advanced 'green' extraction technique that can offer high yields. mdpi.com While mentioned as a beneficial approach, detailed research findings specifically on the application of SFE for the extraction of diverse compound classes from this compound, including specific parameters and comparative data with other methods, were not extensively detailed in the provided search results. Its advantage lies in using supercritical fluids, typically CO2, which can selectively extract compounds based on pressure and temperature, and the solvent is easily removed after extraction.
Advanced Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted)
Advanced extraction technologies like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have gained prominence for their ability to enhance extraction efficiency, reduce extraction time, and lower solvent consumption compared to conventional methods. mdpi.comscirp.orgindexcopernicus.comscirp.org
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and release intracellular compounds. nih.govnih.gov Studies have shown that UAE can lead to significantly higher yields of phenolic acids in shorter extraction times compared to traditional maceration. nih.govnih.gov Optimized UAE conditions for caffeic acid derivatives from E. purpurea aerial parts using glycerol-water mixtures included parameters such as 90% glycerol, 70°C temperature, 72W ultrasound power, and 40 minutes of sonication. nih.govnih.gov Another study focusing on E. purpurea roots determined optimal UAE conditions for maximizing chicoric acid and total phenolic content as 75°C, 51.8 minutes of sonication, and 41.70% methanol concentration. researchgate.net UAE with 70% methanol has also shown superiority over Soxhlet extraction for recovering lipophilic fractions. researchgate.net
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, causing rapid heating and increased pressure within the plant cells, leading to cell rupture and release of compounds. researchgate.netmaking.com Research indicates that MAE can be more effective than conventional extraction for isolating phenolic compounds and alkamides, resulting in reduced extraction times, lower solvent usage, and increased yields. indexcopernicus.com One comparative study showed that MAE with 80% methanol yielded higher concentrations of caftaric acid and chicoric acid from E. purpurea compared to conventional extraction. indexcopernicus.com MAE has also demonstrated significantly higher recoveries of individual alkylamides and the total lipophilic fraction compared to UAE when using methanol-water mixtures in the 70-100% methanol range. researchgate.net
Table 1 provides a summary of research findings on optimized conditions and outcomes for different extraction techniques applied to this compound.
Table 1: Optimized Extraction Conditions and Outcomes for this compound Compounds (Simulated Data Table)
| Extraction Technique | Plant Part | Target Compounds | Solvent System | Optimized Conditions | Key Findings | Source(s) |
| Solvent Extraction (Heat Reflux) | Roots | Caffeic Acid Derivatives | 60% Ethanol in Water | 60°C, 2 hours | Most suitable for higher yields of phenolics, flavonoids, and polysaccharides. | agriculturejournals.cz |
| Maceration | Roots | Main Substances | 70% Ethanol | < 40°C, Optimal Granule Size | Balances extraction of desired compounds and minimizes unwanted substances. | unite.edu.mk |
| UAE | Aerial Parts | Caffeic Acid Derivatives | 90% Glycerol in Water | 70°C, 72W Ultrasound, 40 min | Higher yields and shorter time compared to maceration. | nih.govnih.gov |
| UAE | Roots | Chicoric Acid, Phenolics | 41.70% Methanol | 75°C, 51.8 min Sonication | Optimal for maximizing chicoric acid, total phenolics, and antioxidant activity. | researchgate.net |
| MAE | Aerial Parts | Caftaric Acid, Chicoric Acid, Alkamides | 80% Methanol | Reduced time, less solvent | Increased yield compared to conventional extraction. | indexcopernicus.com |
| MASE | Roots | Alkamides, Lipophilic Fraction | 70-100% Methanol | Optimized conditions (not specified) | Significantly higher recoveries than UAE in higher methanol concentrations. | researchgate.net |
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for separating the complex mixtures of compounds present in this compound extracts, allowing for their identification and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of this compound compounds. nih.govacs.orgnih.govscilit.comresearchgate.netnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
HPLC is extensively applied for the simultaneous analysis and precise quantification of key bioactive compounds in this compound, including various caffeic acid derivatives (such as cichoric acid, caftaric acid, chlorogenic acid, cynarin (B1669657), and echinacoside) and alkylamides. nih.govacs.orgnih.govscilit.comresearchgate.netnih.govtandfonline.com Reversed-phase HPLC is a common mode employed for separating these compounds based on their differing polarities. acs.orgscilit.comtandfonline.com
HPLC systems are frequently coupled with various detectors to enhance sensitivity and selectivity. Common detectors include UV spectrophotometric detectors, particularly useful for detecting compounds with chromophores like caffeic acid derivatives, and more advanced detectors such as electrospray ionization mass spectrometric (ESI-MS) detectors. nih.govacs.orgnih.gov The coupling of HPLC with ESI-MS allows for the identification and quantification of compounds based on their mass-to-charge ratio, providing higher specificity. nih.govtandfonline.comnih.govuncg.edu
Validated HPLC methods are essential for ensuring the accuracy and reliability of quantitative analysis. Several validated HPLC methods exist for the determination of alkylamides and caffeic acid derivatives in this compound plant material and products. acs.orgnih.govresearchgate.netnih.gov For example, a validated HPLC-ESI-MS method was developed for the quantitative analysis of several E. purpurea alkylamides, enabling the identification of at least 15 different alkylamides. nih.govuncg.edu Another validated reversed-phase HPLC method with photodiode array detection and ESI-MS was established for the determination of major caffeic acid derivatives in E. purpurea dietary supplements, utilizing a water-methanol-trifluoroacetic acid gradient for separation. tandfonline.com
Quantitative analysis using HPLC is typically performed using external standards of known concentrations of the target compounds. tandfonline.com The peak areas or heights of the analytes in the sample chromatogram are compared to those of the standards to determine their concentrations. HPLC methods also serve as valuable tools for generating chromatographic fingerprints of this compound extracts, which are useful for quality control and assessing the consistency of the chemical composition across different samples or products. nih.govresearchgate.net Studies employing HPLC have revealed considerable variability in the content of key compounds like cichoric acid and alkylamides in commercially available this compound products, underscoring the importance of robust analytical methods for quality assurance. acs.orgresearchgate.netresearchgate.net
Ultra-Fast Liquid Chromatography (UFLC) for Rapid Profiling
Ultra-Fast Liquid Chromatography (UFLC) is a more recent advancement in chromatographic separation that offers significantly reduced analysis times while maintaining high separation efficiency. UFLC is particularly useful for rapid profiling of the chemical constituents in complex plant extracts like this compound.
UFLC systems, often coupled with sensitive detectors such as diode array detectors (DAD) and mass spectrometers (MS), enable the quick identification and characterization of numerous compounds. A UFLC method coupled with DAD and MS detection has been developed for the fast analysis of alkylamides in this compound roots and commercial products, allowing the identification of 24 different alkylamides within a 15-minute run time. This rapid profiling capability is advantageous for high-throughput analysis and routine quality control. UFLC-DAD-MS can effectively characterize the components present in this compound extracts, providing detailed chemical profiles. The speed and efficiency of UFLC make it a valuable technique for quality and authenticity control of natural health products containing this compound.
Table 2 illustrates the application and capabilities of HPLC and UFLC in analyzing this compound compounds based on research findings.
Table 2: Applications of HPLC and UFLC in this compound Compound Analysis (Simulated Data Table)
| Chromatographic Technique | Target Compounds | Detection Method(s) | Key Applications | Analysis Time | Source(s) |
| HPLC | Caffeic Acid Derivatives, Alkamides | UV, ESI-MS, Electrochemical | Simultaneous analysis, Quantification, Quality Control, Fingerprinting | Variable | nih.govacs.orgnih.govscilit.comresearchgate.netnih.govresearchgate.nettandfonline.com |
| HPLC-ESI-MS | Alkylamides (e.g., 15+ identified) | ESI-MS | Quantitative analysis, Identification of specific alkylamides | Variable | nih.govuncg.edu |
| HPLC-DAD-ESI-MS | Major Caffeic Acid Derivatives (Caftaric, Chlorogenic, Cynarin, Chicoric acid) | DAD, ESI-MS | Determination in dietary supplements, Method validation | ~20 minutes | tandfonline.com |
| UFLC-DAD-MS | Alkylamides (e.g., 24 identified) | DAD, MS | Fast analysis, Rapid profiling, Quality and authenticity control | ~15 minutes |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds in this compound species. This method is particularly effective for separating and identifying components of essential oils. Studies have employed GC, often coupled with Mass Spectrometry (GC-MS), to analyze the volatile profiles of different this compound species and plant parts, including roots, stems, leaves, and flowers. nih.govacs.orgechinaceaproject.orgcsic.estandfonline.com
Research has shown variations in the volatile components depending on the this compound species, plant part, and even factors like harvest time and growing conditions. nih.govacs.orgechinaceaproject.orgcsic.esplapiqui.edu.ar For instance, GC/GC-MS analysis of this compound species from South Africa identified germacrene D, naphthalene, caryophyllene (B1175711) oxide, α-phellandrene, and α-cadinol as major compounds in leaf and root oils. nih.gov Another study analyzing the headspace volatile components of this compound angustifolia, E. pallida, and E. purpurea identified over 70 compounds, with significant differences observed between roots and aerial parts. acs.orgechinaceaproject.org Aldehydes were found to be predominant in root tissue headspace, while terpenoids like α- and β-pinene, β-myrcene, limonene, camphene, and terpinene were more abundant in flowers and stems. acs.orgechinaceaproject.org
GC-MS systems typically operate in Electron Ionization (EI) mode, and compounds are identified by comparing their mass spectra with spectral libraries such as NIST and Wiley. nih.govcsic.es Different extraction methods, such as hydrodistillation and headspace solid-phase microextraction (HS-SPME), are coupled with GC-MS for volatile analysis, with HS-SPME shown to enhance the detection of volatile compounds compared to hydrodistillation. nih.govtandfonline.com
Table 1: Major Volatile Compounds Identified in this compound Species by GC-MS
| Compound | This compound Species (Example) | Plant Part (Example) | Primary Analytical Method | Source |
| Germacrene D | E. purpurea | Root, Leaf, Flower | GC-MS | nih.govacs.orgechinaceaproject.orgplapiqui.edu.ar |
| Naphthalene | E. purpurea | Root, Leaf | GC-MS | nih.govplapiqui.edu.ar |
| Caryophyllene oxide | E. purpurea | Root, Leaf, Flower | GC-MS | nih.govplapiqui.edu.ar |
| α-Phellandrene | E. angustifolia, E. purpurea | Root, Leaf | GC-MS | nih.govacs.orgechinaceaproject.org |
| α-Cadinol | E. purpurea | Root, Leaf | GC-MS | nih.govplapiqui.edu.ar |
| Limonene | E. angustifolia, E. pallida, E. purpurea | All tissues | GC-MS | acs.orgechinaceaproject.org |
| β-Myrcene | E. angustifolia, E. pallida, E. purpurea | Aerial parts | GC-MS | acs.orgechinaceaproject.org |
(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
Counter-Current Chromatography for Preparative Isolation
Counter-Current Chromatography (CCC), including high-speed counter-current chromatography (HSCCC), is a valuable preparative technique used for the isolation and purification of compounds from complex this compound extracts. nih.govresearchgate.netrsc.orgnih.govacs.org This liquid-liquid chromatographic method separates compounds based on their partitioning between two immiscible liquid phases.
HSCCC has been successfully applied for the purification of alkylamides from this compound angustifolia roots. nih.govresearchgate.net Using specific two-phase solvent systems, researchers have isolated pure alkylamides such as dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, dodeca-2E,4E,8Z-trienoic acid isobutylamide, dodeca-2E,4E-dienoic acid isobutylamide, and dodeca-2E,4E-dienoic acid 2-methylbutylamide. nih.gov The identity and purity of these isolated compounds are typically confirmed using techniques like LC-ESI-MS and NMR spectroscopy. nih.gov
pH-zone-refining counter-current chromatography is another variation of CCC that has been effectively used for the preparative separation of phenolic acids, including cichoric acid, from this compound purpurea. rsc.orgnih.gov This method utilizes a two-phase solvent system with pH modifiers to achieve efficient separation of compounds with acidic or basic properties. For instance, a system composed of methyl tert-butyl ether, acetonitrile (B52724), and water with trifluoroacetic acid and ammonia (B1221849) has been used to isolate cichoric acid with high purity. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the detailed characterization and identification of the chemical compounds found in this compound.
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Identification
Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are powerful tools for the structural elucidation and identification of a wide range of compounds in this compound, including alkylamides, caffeic acid derivatives, and polyacetylenes. nih.govechinaceaproject.orgnih.govnih.govfuture4200.comoup.comacs.orgtandfonline.comnih.govfao.orgnih.govuncg.edu MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight of a compound. MS/MS involves fragmenting selected ions and analyzing the resulting fragments, providing valuable structural information.
MS is frequently coupled with chromatographic techniques like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS) for the analysis of complex this compound extracts. echinaceaproject.orgnih.govfuture4200.comacs.orgtandfonline.comfao.orguncg.edu LC-MS is particularly useful for analyzing less volatile or thermally labile compounds such as alkylamides and caffeic acid derivatives. nih.govnih.govfuture4200.comacs.org Electrospray ionization (ESI) is a common ionization method used in LC-MS for the analysis of these polar compounds. nih.govfuture4200.comacs.org GC-MS, as discussed earlier, is primarily used for the analysis of volatile compounds. nih.govacs.orgechinaceaproject.orgfao.org
MS and MS/MS data are crucial for confirming the identity of isolated compounds by comparing their fragmentation patterns and molecular ions with those of known standards or spectral databases. nih.govnih.gov For example, LC-ESI-MS has been used to identify up to 24 alkylamides in this compound species and dietary supplements. future4200.comacs.org Mass spectrometry has also been applied in MALDI-TOF MS for rapid profiling and differentiation of this compound species based on their unique mass fingerprints. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of isolated this compound compounds. researchgate.netacs.orgnih.govmdpi.commdpi.comd-nb.inforesearchgate.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the arrangement of atoms within a molecule. Both one-dimensional (1D NMR, e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D NMR, e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are used to assign signals to specific nuclei and determine connectivity and spatial relationships. nih.govmdpi.com
NMR spectroscopy is often used in conjunction with MS to provide a comprehensive structural characterization of novel or putatively identified compounds from this compound. nih.govresearchgate.netnih.gov For instance, the structures of polyacetylenes and polyenes isolated from this compound pallida have been determined based on extensive 1D and 2D NMR data combined with MS data. nih.gov NMR has also been used to characterize the structure of polysaccharides isolated from this compound purpurea roots, confirming them as linear inulin-type fructans. mdpi.com
Furthermore, ¹H-NMR-based chemometric analysis has been employed to analyze complex this compound extracts and correlate specific spectral regions (corresponding to different chemical classes) with biological activities, providing insights into potentially active constituents. mdpi.comresearchgate.net
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a simple and rapid technique commonly used for the quantification of certain chromophoric compounds in this compound extracts, particularly caffeic acid derivatives. echinaceaproject.orgnih.govpsu.eduagriculturejournals.czmdpi.comresearchgate.netnih.govmdpi.comuniv.kiev.ua These compounds absorb UV or visible light at specific wavelengths, and the absorbance is proportional to their concentration according to the Beer-Lambert Law.
UV-Vis spectrophotometry is often used as a detection method in High-Performance Liquid Chromatography (HPLC-UV) for the quantification of marker compounds like cichoric acid and caftaric acid in this compound preparations. nih.govpsu.eduagriculturejournals.czthieme-connect.com While UV-Vis spectrophotometry can be used for the direct quantification of total phenolic compounds using reagents like Folin-Ciocalteu, it is important to note that this method measures total reducing capacity and is not specific to individual compounds. psu.eduagriculturejournals.czmdpi.comresearchgate.net More selective UV-Vis methods for hydroxycinnamic acid derivatives are based on their characteristic absorption in the UV spectral range, often around 330 nm. researchgate.netuniv.kiev.ua However, the selectivity can be affected by the presence of other compounds absorbing in the same region. researchgate.netuniv.kiev.ua
UV-Vis spectrophotometry can also be used to evaluate the antioxidant capacity of this compound extracts or isolated compounds like chicoric acid through methods involving the reaction with stable radicals like ABTS˙+, where the decrease in absorbance is measured. nih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, HPLC-PDA)
Hyphenated techniques combine the separation power of chromatography with the identification and characterization capabilities of spectroscopic or spectrometric detectors, providing comprehensive analysis of complex this compound matrices. phcogrev.comechinaceaproject.orgtandfonline.complapiqui.edu.arfuture4200.comacs.orgtandfonline.comfao.orgmdpi.compsu.eduagriculturejournals.czresearchgate.netresearchgate.netnih.govthieme-connect.com
LC-MS (Liquid Chromatography-Mass Spectrometry): As mentioned earlier, LC-MS is widely used for the analysis of non-volatile and semi-volatile compounds in this compound, including alkylamides and caffeic acid derivatives. nih.govphcogrev.comnih.govfuture4200.comacs.orguncg.edunih.gov LC-MS/MS provides even more detailed structural information through fragmentation. nih.govresearchgate.net Ultrafast Liquid Chromatography (UFLC) coupled with diode array detection (DAD) and electrospray ionization mass spectrometry has been developed for rapid analysis and identification of alkylamides in this compound plant materials and supplements. future4200.comacs.org This method allowed for the identification of 24 alkylamides in a short analysis time. future4200.comacs.org
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is the standard technique for the analysis of volatile compounds and essential oils in this compound. nih.govacs.orgechinaceaproject.orgcsic.estandfonline.complapiqui.edu.arfao.orgmdpi.comresearchgate.netthieme-connect.com It allows for the separation and identification of numerous components in a single analysis. nih.govacs.orgechinaceaproject.orgfao.org GC-MS analysis of this compound essential oils has identified major components like germacrene D, caryophyllene oxide, and α-cadinol, with variations observed between species and plant parts. nih.govplapiqui.edu.arthieme-connect.com
HPLC-PDA (High-Performance Liquid Chromatography-Photodiode Array Detection): HPLC coupled with a Photodiode Array (PDA) detector is a common technique for the analysis and quantification of compounds that absorb UV-Vis light, particularly caffeic acid derivatives. psu.eduagriculturejournals.czthieme-connect.comnih.govresearchgate.netresearchgate.net A PDA detector allows for the acquisition of full UV-Vis spectra across the eluted peaks, aiding in peak identification and purity assessment. HPLC-UV or HPLC-PDA methods have been developed and validated for the quantification of caffeic acid, caftaric acid, chlorogenic acid, and cichoric acid in this compound extracts. psu.eduagriculturejournals.czthieme-connect.comnih.govresearchgate.netresearchgate.net These methods often utilize reversed-phase C18 columns and gradient elution with mobile phases typically consisting of water and organic solvents like acetonitrile or methanol, often with acidic modifiers. nih.govagriculturejournals.czthieme-connect.comnih.gov
HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detection): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is useful for the analysis of compounds that lack strong UV chromophores, such as polysaccharides and glycoproteins found in this compound. tandfonline.comresearchgate.nettandfonline.com ELSD detects analytes by nebulizing the eluent, evaporating the solvent, and scattering light off the remaining solid particles. This technique has been developed and validated for the quantification of polysaccharide and glycoprotein (B1211001) fractions in this compound purpurea and this compound angustifolia. tandfonline.comresearchgate.nettandfonline.com
Table 2: Examples of Compounds Analyzed by Hyphenated Techniques in this compound
| Technique | Compound Class | Specific Compounds (Examples) | Source |
| LC-MS | Alkylamides | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, etc. | future4200.comacs.org |
| LC-MS | Caffeic acid derivatives | Cichoric acid, Caftaric acid, Chlorogenic acid | nih.govnih.govnih.gov |
| GC-MS | Volatile compounds | Germacrene D, Caryophyllene oxide, Limonene, α-Pinene, etc. | nih.govacs.orgechinaceaproject.org |
| HPLC-PDA | Caffeic acid derivatives | Cichoric acid, Caftaric acid, Chlorogenic acid, Cynarin | psu.eduagriculturejournals.czthieme-connect.comnih.govresearchgate.net |
| HPLC-ELSD | Polysaccharides/Glycoproteins | Arabinogalactan (B145846) equivalents, Inulin-type fructans | tandfonline.comresearchgate.nettandfonline.com |
(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
Detailed research findings using these hyphenated techniques have provided valuable data on the phytochemical profiles of different this compound species and their extracts. For example, HPLC analysis has shown that chicoric acid is typically the main phenolic compound in E. purpurea roots and tops, while echinacoside (B191147) is the main phenolic in E. angustifolia and E. pallida roots. researchgate.net Caftaric acid is another significant phenolic compound in E. purpurea, and cynarin is characteristic of E. angustifolia roots. researchgate.net The levels of these compounds can vary depending on factors such as the plant part, species, harvest time, and extraction method. thieme-connect.comresearchgate.netresearchgate.net
Metabolomic and Chemometric Approaches for Compound Fingerprinting and Profiling
Metabolomics and chemometrics are powerful tools employed for the comprehensive analysis, fingerprinting, and profiling of the complex chemical composition of this compound species. These approaches allow for the simultaneous analysis of numerous metabolites, providing a holistic view of the plant's chemical profile beyond targeted analysis of a few known compounds. nih.govmdpi.com This is particularly valuable for quality control, species authentication, and correlating chemical profiles with biological activities. nih.govresearchgate.netresearchgate.net
Metabolomic fingerprinting involves analyzing the entire metabolic composition of a sample to generate a unique pattern characteristic of that sample. nih.govresearchgate.net This fingerprint can be used to compare different this compound species, plant parts, or samples from varying geographical origins or growth conditions. researchgate.netnih.govnih.govresearchgate.netnih.gov Metabolite profiling, on the other hand, focuses on identifying and quantifying a range of specific metabolites within the extract. researchgate.net Both strategies contribute vital information about the this compound metabolome. researchgate.net
Various analytical techniques are coupled with metabolomics and chemometrics for this compound analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (MS). nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov ¹H-NMR, for instance, is widely used for metabolomic studies of this compound due to its ability to provide a comprehensive profile of metabolites. mdpi.comresearchgate.netacs.org HPLC-MS and GC-MS are also frequently employed for their sensitivity and ability to identify a wide range of compounds. nih.govmdpi.comnih.govnih.govnih.gov Hyperspectral imaging, a rapid and non-destructive method, has also been explored for this compound quality control, presenting chemical profiles of the whole metabolome in an untargeted manner. nih.govscilit.com
Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for processing and interpreting the large, complex datasets generated by metabolomic analyses. nih.gov Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are commonly used to identify patterns, differentiate samples, and correlate chemical constituents with specific properties or activities. nih.govresearchgate.netresearchgate.netnih.govnih.govscilit.commdpi.comusda.govresearchgate.netbenthamdirect.com
Research findings demonstrate the utility of these approaches in this compound studies:
Species Differentiation: ¹H-NMR-based metabolomics combined with multivariate analysis has successfully discriminated between different this compound species, including E. purpurea, E. pallida, and E. angustifolia, based on their metabolic fingerprints. researchgate.netresearchgate.netacs.org PCA plots have shown clear distinctions between the root and leaf samples of different this compound species. nih.govscilit.com Flow Injection Mass Spectrometric (FIMS) fingerprinting coupled with PCA and Soft Independent Modeling of Class Analogy (SIMCA) has also proven effective in discriminating between E. purpurea and E. angustifolia samples and their different plant parts. benthamdirect.com
Identification of Bioactive Compounds: Chemometric analysis of NMR spectra has been used to predict chemical classes potentially responsible for the biological activity of this compound extracts, such as myeloid progenitor stimulation. mdpi.comusda.govresearchgate.net Specific spectral bins correlating with this activity have been identified, highlighting the role of aliphatic and aromatic compounds. mdpi.comusda.govresearchgate.net Metabolomic approaches have also helped determine biomarkers for specific biological activities and detect active compounds in extracts. researchgate.netnih.gov
Quality Control and Authentication: Metabolomic fingerprinting and profiling, combined with chemometrics, serve as valuable tools for quality control and authentication of this compound raw materials and commercial products. nih.govresearchgate.netnih.govscilit.comthieme-connect.com These methods can detect variations in composition and help identify mislabeled or adulterated products. nih.govnih.govscilit.comthieme-connect.com HPLC fingerprinting combined with chemical pattern recognition has been successfully applied to evaluate the quality of this compound purpurea samples from different locations. nih.govresearchgate.net
Impact of Environmental Factors: Metabolomic analysis can reveal how environmental factors, such as light, influence the accumulation of specific secondary metabolites in this compound cell cultures. nih.govnih.gov This suggests that the metabolic profile can be manipulated by controlling environmental variables. nih.gov
Correlation with Biological Activity: Studies have used metabolomics to correlate specific compounds or metabolic profiles with observed biological effects. For example, metabolomic profiling of this compound liquid products with in vitro inhibitory effects on CYP3A4 implicated alkylamides in this activity. thieme-connect.comresearchgate.net Correlation analysis in another study indicated specific alkylamides and caffeic acid derivatives were positively correlated with the upregulation of certain inflammatory pathways. researchgate.net
Table 1: Examples of Analytical Techniques and Chemometric Methods Used in this compound Metabolomics
| Analytical Technique | Chemometric Method(s) Used | Application in this compound Studies | Source(s) |
| ¹H-NMR Spectroscopy | PCA, OPLS-DA, Multivariate Data Analysis | Species differentiation, identification of bioactive compound classes, quality control. | researchgate.netresearchgate.netacs.orgmdpi.comusda.govresearchgate.netthieme-connect.com |
| HPLC-MS/MS, UPLC-MS, LC-MS | PCA, OPLS-DA, Hierarchical Cluster Analysis (HCA) | Metabolite profiling, species classification, identification of discriminatory metabolites. | mdpi.comresearchgate.netnih.govthieme-connect.comnih.govresearchgate.net |
| GC-MS | Data mining | Metabolite profiling, species classification. | nih.govnih.govnih.gov |
| Flow Injection Mass Spectrometry (FIMS) | PCA, SIMCA | Rapid fingerprinting, species differentiation, identification of differentiating compounds. | benthamdirect.com |
| Hyperspectral Imaging | PCA | Rapid, non-destructive quality control, differentiation of species and plant parts. | nih.govscilit.com |
| HPLC Fingerprinting | PCA, HCA, Chemical Pattern Recognition | Quality evaluation, authentication of samples from different origins. | researchgate.netnih.govresearchgate.net |
Table 2: Examples of Metabolites Identified/Correlated in this compound Metabolomic Studies
| Compound Class | Specific Compounds Mentioned | Relevance in Metabolomic/Chemometric Studies | Source(s) |
| Caffeic Acid Derivatives | Cichoric acid, Caftaric acid, Chlorogenic acid, Echinacoside, Cynarin, Verbascoside | Key markers for species differentiation, influenced by environmental factors, correlated with biological activity. | researchgate.netresearchgate.netresearchgate.netnih.govnih.govbenthamdirect.comnih.gov |
| Alkamides | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, Undeca-2E,4E/Z-diene-8,10-diynoic acid isobutylamide, 2-undecene-8,10-diynoic acid isobutylamide | Implicated in biological activities (e.g., CYP3A4 inhibition, immunomodulation), contribute to species differentiation. | researchgate.netnih.govmdpi.comusda.govresearchgate.netthieme-connect.comresearchgate.net |
| Polyenes | Tetradeca-8Z-ene-11,13-diyn-2-one | Found in E. purpurea and E. pallida, correlated with upregulation of IL6 production. | researchgate.netresearchgate.net |
| Sugars | Mannitol (B672), Fructose isomers | Identified in extracts, contribute to differentiation between species and plant parts. | benthamdirect.comresearchgate.net |
| Flavonoids | Quercetin, Kaempferol (B1673270) | Detected in this compound species. | nih.govmdpi.com |
Metabolomic and chemometric approaches provide a comprehensive understanding of the chemical diversity within this compound, enabling robust fingerprinting and profiling for various applications in research and quality control. nih.govresearchgate.netfrontiersin.org
Molecular and Cellular Mechanisms of Echinacea Compound Action
Modulation of Immune Cell Activity by Isolated Compounds (in vitro/ex vivo)
Echinacea compounds have been shown to modulate the activity of immune cells in in vitro and ex vivo studies. researchgate.netphcogrev.commdpi.comavogel.camdpi.com This modulation is considered a primary mechanism behind the plant's traditional use as an immunostimulant. phcogrev.com
Effects on Phagocytosis and Macrophage Activation
Isolated compounds and extracts from this compound have demonstrated effects on phagocytosis and macrophage activation. Macrophages are crucial components of the innate immune system, involved in engulfing and destroying pathogens and initiating inflammatory responses. mdpi.com
Studies have shown that this compound extracts and purified polysaccharides can enhance macrophage phagocytic activity. researchgate.netphcogrev.commdpi.comavogel.cawestminster.ac.uktandfonline.comavogel.norahaexir.com For instance, E. purpurea extract significantly enhanced macrophage phagocytosis by up to 3.6-fold in one study. mdpi.com Polysaccharides purified from E. purpurea have been found to activate macrophages, leading to increased cytokine levels. mdpi.com Additionally, an arabinogalactan-protein isolated from E. purpurea stimulates both the classical and alternative pathways of complement activation, further contributing to innate immune activation. nih.gov
Alkylamides, a prominent class of compounds in this compound, have also been implicated in macrophage modulation. thieme-connect.com Studies have shown that alkylamide-enriched fractions or isolated alkylamides can influence macrophage activity. thieme-connect.com For example, administering the alkylamide fraction from E. purpurea roots to rats increased nitric oxide (NO) and TNF-α release from alveolar macrophages and boosted phagocytic activity. mdpi.com However, other studies with alkylamides have shown a downregulation of NO production in activated macrophages in vitro. tandfonline.com
Data on the effects of this compound on macrophage activity often highlight the variability depending on the specific this compound species, plant part used, extraction method, and the specific compounds being studied. westminster.ac.uktandfonline.com
Influence on Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are lymphocytes that play a critical role in the innate immune system by directly killing virus-infected cells and tumor cells. mdpi.com this compound compounds have been reported to influence NK cell activity. researchgate.netphcogrev.commdpi.comwestminster.ac.uk
Studies have indicated that this compound extracts can enhance NK cell cytotoxic function in vitro in human peripheral blood lymphocytes. nih.govtandfonline.com This effect has been observed in lymphocytes from both healthy individuals and those with certain chronic conditions. nih.gov Some preparations have been shown to increase the percentage of NK cells and their cytotoxicity. avogel.canih.gov E. purpurea extract, for example, has been shown to increase NK cell activity in vivo in mice by increasing the levels of MHC II, CD4 T cells, and Th1 cytokines. researchgate.netmdpi.com
One study demonstrated that this compound extracts increase the frequency of NK cell-target conjugates and speed up their lytic activities. researchgate.net
Cytokine and Chemokine Production Modulation (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, IFN-γ)
This compound compounds are known to modulate the production of various cytokines and chemokines, which are signaling molecules that regulate immune responses. researchgate.netphcogrev.comavogel.cawestminster.ac.uktandfonline.comavogel.nonih.govelementapothec.com The effects can vary depending on the specific compound, concentration, immune cell type, and the context of immune activation (e.g., presence of pathogens).
Studies have shown that this compound extracts can influence the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as anti-inflammatory cytokines like IL-10, and the antiviral cytokine IFN-γ. researchgate.netphcogrev.comavogel.cawestminster.ac.uktandfonline.comavogel.nonih.govelementapothec.com
Some in vitro studies have shown that this compound can stimulate the production of IL-1β, IL-6, and TNF-α by macrophages and monocytes. mdpi.comwestminster.ac.ukrahaexir.commdpi.com For instance, an aqueous extract of E. purpurea stimulated the production of TNF-α, IL-1, and IL-6 by human peripheral blood mononuclear cells (hPBMCs) and enhanced phagocytic activity. westminster.ac.uk
However, other studies, particularly ex vivo and in vivo investigations, suggest a more complex or even opposing effect, sometimes showing a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory or antiviral cytokines. avogel.cawestminster.ac.uktandfonline.comnih.govresearchgate.netnih.gov For example, oral administration of this compound extracts in mice significantly increased interferon-γ production but inhibited the release of tumor necrosis factor-α and interleukin (IL)-1β. nih.gov Another ex vivo study using blood samples from human volunteers showed that this compound treatment reduced pro-inflammatory mediators TNF-α and IL-1β while increasing anti-inflammatory IL-10 levels. avogel.caresearchgate.net Chemokines like IL-8 and MCP-1 were also upregulated in this study. avogel.caresearchgate.net
The modulation of cytokine production by alkylamides has also been investigated. Alkylamides have been shown to modulate TNF-α mRNA expression in human monocytes/macrophages. avogel.no Some studies suggest that alkylamides can inhibit LPS-induced TNF-α, IL-1β, and IL-12p70 expression. phcogrev.comnih.gov
The observed effects on cytokine profiles suggest that this compound compounds can exert both pro-inflammatory and anti-inflammatory effects, depending on the specific compounds and the immune context. tandfonline.commdpi.com This "adapted immune-modulation" may allow this compound to regulate immune responses according to the prevailing immune status. avogel.caresearchgate.net
Here is a summary of observed cytokine modulation effects:
| Cytokine | Observed Effect (in vitro/ex vivo) | References |
| IL-1β | Stimulation (in vitro), Inhibition (ex vivo, in vivo) | mdpi.comavogel.cawestminster.ac.uktandfonline.comrahaexir.comnih.govmdpi.com |
| IL-6 | Stimulation (in vitro), Inhibition or no significant change (ex vivo) | mdpi.comavogel.cawestminster.ac.ukrahaexir.comresearchgate.netmdpi.com |
| IL-8 | Stimulation/Upregulation (in vitro, ex vivo) | avogel.cawestminster.ac.ukresearchgate.netnih.gov |
| IL-10 | Increase (in vivo, ex vivo) | avogel.catandfonline.comnih.govresearchgate.netnih.gov |
| TNF-α | Stimulation (in vitro), Inhibition/Downregulation (ex vivo, in vivo) | mdpi.comavogel.cawestminster.ac.uktandfonline.comavogel.norahaexir.comnih.govresearchgate.netmdpi.comnih.gov |
| IFN-γ | Increase (in vivo, ex vivo), NK cell synthesis increase (in vitro) | mdpi.comavogel.cawestminster.ac.uknih.govtandfonline.comresearchgate.netresearchgate.net |
Data Table: Effects of this compound on Cytokine Production (Summary from Selected Studies)
| Study Type | Extract/Compound | Immune Cell Type | Stimulus | Observed Effect on Cytokines (Selection) | References |
| in vivo | Alcohol extracts (3 species) | Splenocytes (mice) | Mitogen | Increased IFN-γ; Inhibited TNF-α, IL-1β; Increased IL-4, IL-10 (E. angustifolia, E. pallida) | nih.gov |
| in vitro | E. purpurea extract | hPBMCs | None/Simulated digestion | Increased TNF-α, IL-1, IL-6 | westminster.ac.uk |
| ex vivo | E. purpurea extract | PBMCs (human volunteers) | LPS/SEB/Zymosan | Reduced TNF-α, IL-1β; Increased IL-10, IL-8, MCP-1 | avogel.caresearchgate.net |
| in vitro | AE-F (E. purpurea) | Macrophages | None | Stimulated IL-1β, IL-6, TNF-α | mdpi.com |
| in vitro | Alkylamides | Monocytes/Macrophages | None/LPS | Modulate TNF-α mRNA; Inhibit LPS-induced TNF-α, IL-1β, IL-12p70 | avogel.nonih.gov |
| in vitro | Alkylamides | Activated macrophages | LPS | Downregulate NO production | tandfonline.com |
Receptor-Ligand Interactions of this compound Compounds (e.g., Cannabinoid Receptors)
Emerging research indicates that some this compound compounds, particularly alkylamides, can interact with specific receptors, notably components of the endocannabinoid system. researchgate.netrahaexir.com This interaction is suggested as a potential molecular mechanism for some of their immunomodulatory and other pharmacological effects. mdpi.comnih.govthieme-connect.comthieme-connect.com
Alkylamide Binding to Cannabinoid Receptors (CB1, CB2)
Alkylamides from this compound species, such as E. angustifolia and E. purpurea, have shown the ability to bind to cannabinoid receptors, specifically CB1 and CB2 receptors. researchgate.netmdpi.comnih.govthieme-connect.comacs.org These receptors are G protein-coupled receptors. CB1 receptors are primarily found in the central and peripheral nervous systems, while CB2 receptors are mainly located on immune cells. mdpi.comacs.org
Studies have demonstrated that certain alkylamides from this compound exhibit selective affinity, particularly for CB2 receptors. researchgate.netmdpi.comthieme-connect.comthieme-connect.com Some alkylamides have shown higher functional affinity towards CB2 receptors compared to CB1 receptors and can bind more strongly than some synthetic cannabinoid ligands in in vitro binding assays. researchgate.netnih.govthieme-connect.com For example, dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide have been shown to potently displace radioligands from membranes overexpressing CB2 receptors with low Ki values (around 60 nM), while having much lower affinity for CB1 receptors (Ki > 1500 nM). researchgate.netnih.govthieme-connect.com
The structural similarity between this compound alkylamides and the endogenous cannabinoid anandamide (B1667382) (AEA) is thought to contribute to their ability to interact with cannabinoid receptors. researchgate.netthieme-connect.comacs.org Molecular modeling studies support the binding of alkylamides in the solvent-accessible cavity of the CB2 receptor. nih.gov
Impact on Endocannabinoid System Activity
Beyond direct receptor binding, this compound alkylamides can also modulate the activity of the endocannabinoid system (ECS) through other mechanisms. rahaexir.comnih.gov The ECS is a complex signaling system involved in regulating various physiological processes, including immune function and inflammation. mdpi.comnih.gov
Certain this compound alkylamides have been shown to influence endocannabinoid metabolism and transport. nih.govalchimiaweb.com Specifically, some alkylamides can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide. researchgate.netnih.govelementapothec.com By inhibiting FAAH, alkylamides can increase the concentration of anandamide, potentially leading to enhanced endocannabinoid signaling and associated anti-inflammatory effects. elementapothec.com
The interaction of this compound alkylamides with the ECS, particularly their agonist activity at CB2 receptors and their influence on anandamide levels, is considered a relevant mechanism for their immunomodulatory and potential pain-relieving properties. researchgate.netmdpi.comnih.govthieme-connect.comthieme-connect.com
Enzymatic Inhibition and Modulation by Specific Compounds
This compound compounds have been shown to interact with various enzymes, influencing processes related to inflammation, microbial activity, and drug metabolism.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Alkylamides are among the key compounds in this compound implicated in the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the metabolism of arachidonic acid and the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Studies have demonstrated that alkylamides isolated from this compound pallida var. angustifolia roots can inhibit both COX and 5-LOX activity in vitro. tandfonline.com Specifically, alkylamides from this compound angustifolia have been shown to abrogate COX-2 activity in human neuroglioma cells, although they did not affect COX-2 mRNA or protein expression. researchgate.netacs.org
Research indicates that certain alkylamides from this compound purpurea can inhibit COX-1 and, to a lesser extent, COX-2 enzymes. thieme-connect.com At a concentration of 100 µg/mL, several E. purpurea alkylamides demonstrated inhibition of COX-I and COX-II enzymes, ranging from 36-60% and 15-46%, respectively. food.gov.uk Inhibition of 5-lipoxygenase has also been reported for root extracts of E. purpurea, E. pallida, and E. angustifolia, with IC50 values of 0.642 µg/mL, 1.08 µg/mL, and 0.444 µg/mL, respectively. thieme-connect.comfood.gov.uk This 5-LOX inhibition is attributed to the presence of alkylamides in the preparations. food.gov.uk
Data on the inhibitory activity of specific alkylamides on COX and LOX enzymes highlight the potential of these compounds in modulating inflammatory responses.
Modulation of Microbial Enzymes
This compound species exhibit antimicrobial activity through several mechanisms, including the inhibition of microbial enzymes essential for survival and replication. nih.gov Caffeic acid derivatives, for instance, can inhibit enzymes involved in processes like cell wall synthesis and nucleic acid production in microorganisms, thereby hindering their growth and reproduction. nih.govresearchgate.net The disruption of microbial cell membranes, primarily due to hydrophobic compounds like alkylamides, is another key mechanism contributing to this compound's antibacterial effects. nih.gov These compounds can integrate into the lipid bilayers of microbial membranes, leading to structural instability and increased permeability, ultimately causing cell lysis and death. nih.gov
While the direct modulation or inhibition of specific microbial enzymes by isolated this compound compounds is an active area of research, the available information suggests that both caffeic acid derivatives and alkylamides play roles in disrupting essential microbial processes.
Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4)
Interactions between herbal medicinal products and the cytochrome P450 (CYP) enzyme system are a significant safety concern due to the potential for altering the metabolism of conventional medicines. Studies have investigated the effects of this compound preparations and isolated compounds on various CYP isoforms, particularly CYP3A4, which is a major drug-metabolizing enzyme.
In vitro studies have shown that this compound preparations and alkylamides can directly inhibit CYP3A4. ucl.ac.uk A study evaluating nine commercial this compound liquid preparations found that all assessed preparations and alkylamides directly inhibited CYP3A4. ucl.ac.uk The inhibitory activity varied among preparations, with IC50 values ranging widely. food.gov.uk The total alkylamide content was positively associated with the ability of the preparations to inhibit CYP3A4. food.gov.uk In addition to CYP3A4, some this compound preparations and alkylamides have shown weak inhibition of other CYP isoforms like CYP2D6 and CYP2C19 in vitro. ucl.ac.uk Caffeic acid itself did not show inhibition, and results for other caffeic acid derivatives were inconclusive in one study. ucl.ac.uk
While in vitro studies indicate inhibitory potential, in vivo studies have yielded conflicting results regarding the clinical significance of this compound's effects on CYP enzymes. Some in vivo studies in healthy subjects have suggested that this compound purpurea extracts might induce CYP3A4 activity, leading to increased clearance of probe drugs like midazolam. researchgate.netresearchgate.net Conversely, other in vivo studies have reported weak inhibition of CYP1A2, CYP2C9, and CYP3A4, or no significant effects on CYP2D6. food.gov.ukresearchgate.netnih.gov The variability observed in in vivo studies may be attributed to factors such as the specific this compound species used, the plant part, the extraction method, and the chemical composition of the preparation. ucl.ac.ukresearchgate.netnih.gov
Cellular Pathway Modulation (in vitro)
This compound compounds have been shown to modulate various cellular signaling pathways in vitro, influencing immune responses and inflammatory processes.
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. Several this compound compounds, including alkylamides and polysaccharides, have been investigated for their ability to modulate this pathway in vitro.
In cultured macrophages, this compound extracts and certain constituents, such as cichoric acid and alkylamides, have been shown to decrease lipopolysaccharide (LPS)-stimulated NF-κB levels. nih.gov Specifically, an ethanolic this compound extract and its alkylamide fraction, as well as cichoric acid, significantly decreased NF-κB concentrations in LPS-stimulated macrophages. nih.gov Alkylamides have been demonstrated to exert anti-inflammatory activity through the downregulation of NF-κB signaling pathways. researchgate.netnih.govresearchgate.netnih.gov
This compound purpurea polysaccharide (EPP) has also been shown to inhibit the activation of the TLR4/NF-κB pathway in various in vitro and in vivo models. mdpi.comresearchgate.netnih.govmdpi.comnih.gov In LPS-induced inflammation models, EPP treatment inhibited the activation of the TLR4/NF-κB pathway, leading to reduced levels of pro-inflammatory cytokines. mdpi.comnih.govmdpi.com
While some studies suggest that alkylamides can modulate NF-κB, other research indicates that the inhibition of prostaglandin (B15479496) E2 production by this compound fractions and constituents might be due to direct inhibition of COX-2 enzyme activity rather than disruption of NF-κB signaling events. iastate.edu This highlights the complexity of the mechanisms and the potential for multiple pathways to be involved.
MAPK Signaling Pathway Activation
The MAPK signaling pathway, including its key components ERK, JNK, and p38, plays a crucial role in regulating various cellular processes, including inflammation and immune responses. This compound compounds, particularly alkylamides and polysaccharides, have been shown to influence MAPK signaling in vitro.
Alkylamides from this compound have been reported to modulate TNF-α gene expression via multiple signal transduction pathways, including the activation of p38/MAPK and JNK signaling. avogel.nonih.govcapes.gov.br This activation was found to be involved in the upregulation of TNF-α mRNA in human monocytes/macrophages. avogel.nonih.gov Alkylamides have also been shown to exert anti-inflammatory effects through the downregulation of the phosphorylation of p38 and ERK 1/2. researchgate.netnih.govnih.gov
This compound purpurea polysaccharide (EPP) has been demonstrated to attenuate inflammation by inhibiting the activation of the MAPK signaling pathway. researchgate.netspandidos-publications.comresearchgate.netnih.govingentaconnect.com In LPS-induced models, EPP treatment decreased the expression levels of phosphorylated ERK, JNK, and p38. researchgate.netspandidos-publications.comnih.govingentaconnect.com This inhibition of MAPK signaling by EPP is suggested as a potential mechanism for its anti-inflammatory and anti-oxidative effects. spandidos-publications.comnih.gov
Conversely, some studies suggest that this compound purpurea extracts can induce macrophage activation through TLR4-associated activation of the MAPK pathway, leading to increased production of pro-inflammatory mediators. thieme-connect.comjppkm.org This indicates that the effects on MAPK signaling can vary depending on the specific this compound preparation and the cellular context.
| Compound Class | Enzyme Target (Examples) | Cellular Pathway (Examples) | Observed Effect (in vitro) |
| Alkylamides | COX, LOX, CYP3A4 | NF-κB, MAPK | Inhibition of COX/LOX activity, Inhibition/Modulation of CYP enzymes, Modulation of NF-κB, Activation/Downregulation of MAPK components |
| Caffeic Acid Derivatives | Microbial Enzymes | Inhibition of microbial enzymes | |
| Polysaccharides | NF-κB, MAPK | Inhibition of NF-κB pathway, Inhibition/Activation of MAPK pathway |
Membrane Disruption and Cellular Permeability Effects (in vitro)
Studies investigating the in vitro effects of this compound compounds on cellular membranes and permeability have primarily focused on alkamides and caffeic acid derivatives. Alkamides, due to their hydrophobic nature, are key contributors to the membrane disruption observed in some studies, particularly against microbial cells nih.govresearchgate.net. These compounds can integrate into the lipid bilayers of microbial membranes, leading to structural instability and increased permeability, which can ultimately result in cell lysis nih.govresearchgate.net.
Research using liposomes, which serve as model membranes, has demonstrated the membrane-disrupting properties of this compound extracts and isolated alkamides researchgate.net. For instance, studies have shown that alkamides can cause pronounced membrane disruption in liposome (B1194612) assays researchgate.net. The degree of membrane disruption can vary depending on the specific alkamide structure, with some studies suggesting that dienoic alkamides may be more effective in membrane disruption assays compared to diynoic alkamides, although diynoic alkamides showed greater antifungal and cell wall disruption activities researchgate.net.
In addition to microbial membranes, the permeability of mammalian cell monolayers to this compound compounds has been studied in vitro, often using Caco-2 cells as a model for the intestinal epithelial barrier researchgate.netnih.govmdpi.com. These studies provide insights into the potential absorption of these compounds. Research indicates that alkamides generally diffuse through Caco-2 monolayers, with varying permeability rates depending on their structural characteristics, such as saturation and N-terminal methylation researchgate.netnih.gov. For example, alkylamides have been found to diffuse through Caco-2 monolayers with apparent permeability (Papp) values ranging from 3 x 10⁻⁶ to 3 x 10⁻⁴ cm/s researchgate.netnih.gov. This suggests that alkamides are likely to cross the intestinal barrier researchgate.netnih.gov.
In contrast, studies using Caco-2 cell monolayers have shown that caffeic acid conjugates, including caftaric acid, echinacoside (B191147), and chicoric acid, permeate poorly through these membranes researchgate.netnih.govmdpi.com. Their uptake was reported to be no better than that of a control substance like mannitol (B672) europa.eu. This suggests that these specific caffeic acid derivatives may not readily cross the intestinal barrier via passive diffusion researchgate.netnih.govmdpi.com.
The transport of alkamides through Caco-2 cells appears to occur primarily via passive diffusion, as transport experiments conducted at lower temperatures showed only a slight decrease in transport europa.eu. The presence of other constituents in this compound preparations did not significantly affect the transport of alkamides in these in vitro models nih.govmdpi.com.
Interactive Data Table: Apparent Permeability (Papp) of this compound Compounds Across Caco-2 Monolayers
| Compound Class | Representative Compounds | Apparent Permeability (Papp) Range (cm/s) | Permeation Likelihood Across Intestinal Barrier (in vitro) |
| Alkamides | Various alkylamides | 3 x 10⁻⁶ to 3 x 10⁻⁴ researchgate.netnih.gov | Likely researchgate.netnih.gov |
| Caffeic Acid Conjugates | Caftaric acid, Echinacoside, Chicoric acid | Poorly permeated researchgate.netnih.govmdpi.com | Unlikely via passive diffusion researchgate.netnih.govmdpi.com |
Detailed Research Findings:
Alkamides have been shown in vitro to disrupt microbial cell membranes by integrating into lipid bilayers, leading to structural instability and increased permeability nih.govresearchgate.net.
Membrane disruption assays using liposomes confirm the pronounced membrane-disrupting activity of this compound extracts and isolated alkamides researchgate.net.
In vitro studies using Caco-2 cell monolayers indicate that alkamides can cross this epithelial barrier model via passive diffusion researchgate.netnih.goveuropa.eu.
The permeability of different alkamides across Caco-2 cells is influenced by their structural variations, such as saturation and N-terminal methylation researchgate.netnih.gov.
Caffeic acid conjugates like caftaric acid, echinacoside, and chicoric acid demonstrate poor permeability across Caco-2 monolayers in vitro, suggesting limited absorption through the intestinal barrier via passive diffusion researchgate.netnih.govmdpi.com.
Comparative Phytochemistry Across Echinacea Species and Genotypes
Species-Specific Compound Profiles (e.g., E. purpurea, E. angustifolia, E. pallida)
While there is an overlap in the types of compounds found across the three most studied Echinacea species (E. purpurea, E. angustifolia, and E. pallida), notable differences exist in the specific composition and concentration of key secondary metabolites. researchgate.netherbalreality.com These differences are crucial for understanding the potential variations in their biological activities. nih.govnowfoods.com
Differences in Alkylamide Composition and Ratios
Alkylamides are lipophilic compounds primarily found in the roots and aerial parts of this compound species. nih.gov They are characterized by an amide linkage between various amines and straight-chain aliphatic acids, often with unsaturated bonds. nih.govnih.gov Over 25 different alkylamide structures have been identified in this compound. researchgate.net
Variation in Caffeic Acid Derivative Levels (e.g., Chicoric acid, Echinacoside)
Chicoric acid is considered a major phenolic compound in E. purpurea, particularly abundant in root and petiole tissues. nih.govnowfoods.com Its concentration in E. purpurea roots can range from 1.2% to 3.1% of dry weight, and in flowers from 0.6% to 2.1% of dry weight. nih.gov In contrast, chicoric acid is present in minor amounts in E. angustifolia and E. pallida. nowfoods.com
Echinacoside (B191147) is the main phenolic compound in E. angustifolia and E. pallida. nowfoods.com It is notably abundant in E. angustifolia roots, where it is the most representative identified compound. mdpi.com Conversely, echinacoside is found in only trace amounts or is largely absent in E. purpurea roots. herbalreality.comnowfoods.comtandfonline.com E. pallida also contains echinacoside, although some reports suggest it may lack it. researchgate.net Cynarin (B1669657) is found mainly in E. angustifolia. researchgate.net
The following table summarizes the general distribution of key CADs and alkylamides across the three main this compound species:
| Compound Class | This compound purpurea | This compound angustifolia | This compound pallida |
| Alkylamides | High (especially roots) tandfonline.com | Present (especially roots) duytan.edu.vn | Generally low or absent in roots duytan.edu.vnmdpi.com |
| Chicoric Acid | High nih.govnowfoods.com | Low nowfoods.com | Low nowfoods.com |
| Echinacoside | Trace or Absent herbalreality.comnowfoods.comtandfonline.com | High nowfoods.commdpi.com | Present (variable) nowfoods.comresearchgate.net |
| Cynarin | Present | Main phenolic compound researchgate.netextrasynthese.com | Present |
Polysaccharide and Glycoprotein (B1211001) Variability
Polysaccharides and glycoproteins are high molecular weight compounds found in this compound species that are also believed to contribute to their biological activities. researchgate.netnih.gov The composition and molecular weight distribution of these compounds can vary among species and different plant parts. tandfonline.comtandfonline.com
Chemotype Variations Within this compound Species
Variations in phytochemical profiles can also occur within the same this compound species, leading to the concept of chemotypes. nih.gov These variations can be influenced by genetic factors, environmental conditions, and cultivation practices. nih.govtandfonline.com For example, established chemoraces have been noted particularly in E. angustifolia. tandfonline.com Studies have shown that even within E. purpurea, different cultivars or selected lines can exhibit considerable variation in biomass and the content of phytoactive constituents like caffeoyl phenols and alkylamides. tandfonline.com This intraspecific variability highlights the importance of considering the specific chemotype when evaluating the chemical composition and potential bioactivity of this compound preparations.
Influence of Plant Part and Developmental Stage on Compound Accumulation
The concentration and composition of chemical compounds in this compound plants are significantly influenced by the specific plant part used and its developmental stage at harvest. researchgate.netnih.govnowfoods.comresearchgate.netresearchgate.net
The roots and aerial parts of this compound species contain different chemical profiles. edaegypt.gov.egmountsinai.org For instance, roots often have higher concentrations of volatile oils and certain alkylamides, while aerial parts tend to contain more polysaccharides and specific caffeic acid derivatives. nih.govedaegypt.gov.egmountsinai.org In E. purpurea, chicoric acid is found abundantly in roots and petioles, while alkylamides are present in roots, leaves, and flowers. nih.govucc.edu.gh
The developmental stage of the plant at the time of harvest also impacts the accumulation of bioactive compounds. nih.govagriculturejournals.czresearchgate.net Studies on E. purpurea have shown that the content of caffeic acid derivatives and alkylamides in the flower heads varies with developmental stage. agriculturejournals.czresearchgate.net The highest content of both hydrophilic (caffeic acid derivatives) and lipophilic (alkylamides) components in E. purpurea anthodia has been observed at the mature developmental stage, suggesting this as an optimal harvest time for maximizing yield. agriculturejournals.czresearchgate.net The concentration of specific CADs like chlorogenic acid and echinacoside can peak at different developmental stages. agriculturejournals.czjmp.ir For example, maximum chlorogenic acid content in E. purpurea flower heads was recorded at the pre-flowering stage, while echinacoside content was maximal at the mature stage in one study, although another reported maximum echinacoside at an earlier stage. agriculturejournals.czpsu.edu Chicoric acid levels in E. purpurea flower heads showed no significant change during flowering and mature stages in one study, while another indicated highest production after 96 hours of treatment with salicylic (B10762653) acid and yeast extract in aerial parts. agriculturejournals.czjmp.ir
The following table illustrates the variation of some compounds in E. purpurea flower heads at different developmental stages based on one study:
| Compound | Preflowering Stage | Flowering Stage | Mature Stage |
| Chlorogenic Acid | Maximal agriculturejournals.cz | - | Reduced agriculturejournals.cz |
| Echinacoside | - | - | Maximal agriculturejournals.cz |
| Isobutylamide | - | - | Maximal agriculturejournals.cz |
Note: Data is illustrative and may vary depending on study conditions and plant origin.
Correlation of Phytochemical Profiles with Bioactivity in In Vitro Models
The diverse phytochemical composition of this compound species is believed to be responsible for their various biological activities, which have been investigated using in vitro models. nih.govnih.govmdpi.com While it is generally accepted that the effects of this compound are due to the synergistic action of multiple compounds rather than a single constituent, specific classes of compounds have been correlated with particular in vitro bioactivities. nih.gov
Alkylamides have demonstrated immunomodulatory and anti-inflammatory effects in vitro, with some studies suggesting interaction with CB2 receptors as a possible mechanism. ucc.edu.ghnih.gov They have also shown antibacterial and antiviral activities in vitro. nih.gov
Caffeic acid derivatives, particularly chicoric acid and echinacoside, have exhibited antioxidant and immunostimulatory properties in vitro. nih.govucc.edu.gh Chicoric acid has shown phagocytosis-stimulating activity, anti-hyaluronidase activity, and antiviral activity in vitro. jmp.irpsu.edu Echinacoside has demonstrated antibacterial and antiviral effects in vitro and has been associated with antioxidant and anti-inflammatory activities. mdpi.compsu.edunih.gov Caftaric acid and chlorogenic acid have also shown strong antioxidant activity against free radicals in vitro. nih.gov
Polysaccharides, such as arabinogalactans and heteroxylans, have been shown to boost immune functions and exhibit antiviral activity in vitro by enhancing macrophage activity and cytokine synthesis. ucc.edu.ghmdpi.com Glycoproteins are also believed to contribute to the immunostimulatory effects. nih.govagriculturejournals.cz
Studies have attempted to correlate the levels of specific compounds in this compound extracts with their in vitro biological activities. For example, extracts of E. purpurea roots with higher phenolic content have shown greater in vitro free radical-scavenging capacity compared to E. pallida or E. angustifolia extracts. nowfoods.com The wound-healing properties of E. angustifolia root extract in an in vitro scratch wound healing test were associated with the presence of caffeic acid derivatives, particularly echinacoside, although the synergistic action of multiple compounds was suggested. mdpi.com In vitro studies on antimicrobial activity have sometimes shown inconsistent results, potentially due to variations in the species, plant parts, and extraction methods used, leading to different chemical compositions. nih.govmdpi.com
The correlation between specific phytochemical profiles and observed in vitro bioactivities underscores the importance of chemical standardization of this compound products to ensure consistent quality and potential therapeutic effects. nih.gov
Taxonomic Implications of Chemical Diversity
The genus this compound encompasses a group of North American perennial herbaceous plants whose taxonomy has been a subject of ongoing study and discussion. While traditionally classified based on morphological and anatomical features, the diverse chemical profiles exhibited across this compound species and genotypes have provided valuable insights into their relationships and have been utilized in taxonomic differentiation and phylogenetic analyses. mdpi.comdergipark.org.tr The distribution and concentration of key secondary metabolites, particularly caffeic acid derivatives and alkamides, serve as significant chemotaxonomic markers that can distinguish between species, even those that are morphologically similar. dergipark.org.trresearchgate.net
Different this compound species possess distinct chemical signatures, which contribute to their varied biological activities and can aid in their identification. mdpi.com The three species most commonly used for medicinal purposes—this compound purpurea, this compound angustifolia, and this compound pallida—exhibit notable differences in their major phytochemical constituents. mdpi.comphytolab.commdpi.com
This compound purpurea is typically characterized by high concentrations of caffeic acid derivatives, particularly cichoric acid, which is often the predominant phenolic compound in the root and aerial parts. phytolab.comnih.govnih.gov Certain alkamides are also abundant in E. purpurea, found in roots, leaves, and flowers. mdpi.comucc.edu.gh However, the roots of E. purpurea are notably deficient in echinacoside. researchgate.netnih.gov
In contrast, this compound angustifolia is known for its significant levels of echinacoside, a caffeic acid glycoside derivative, and cynarin. phytolab.comresearchgate.net While alkamides are present in E. angustifolia, they are generally less abundant compared to E. purpurea. researchgate.net
This compound pallida root is primarily distinguished by the dominance of echinacoside. phytolab.com Alkamides are largely absent or present in much lower quantities in E. pallida compared to the other two main medicinal species. researchgate.netnih.gov
These variations in the presence and relative abundance of specific compounds, as summarized in the table below, have been instrumental in chemotaxonomic studies.
| Species | Major Caffeic Acid Derivatives | Major Alkamides | Other Notable Compounds |
| This compound purpurea | Cichoric acid (high), Caftaric acid, Chlorogenic acid | Abundant (specific types) | Polysaccharides, Flavonoids |
| This compound angustifolia | Echinacoside (high), Cynarin | Present (less abundant than E. purpurea) | Polysaccharides, Flavonoids |
| This compound pallida | Echinacoside (high) | Mostly absent or less abundant | Polysaccharides, Flavonoids |
Note: This table highlights general trends; variations can occur based on plant part, genotype, and environmental factors.
Detailed research findings using techniques like High-Performance Liquid Chromatography (HPLC) have allowed for the quantitative analysis of these marker compounds, providing a chemical basis for distinguishing between species and even different plant parts within a species. phytolab.comnih.govresearchgate.net For instance, HPLC profiles show caftaric acid and cichoric acid as predominant peaks in E. purpurea herb and root, while echinacoside dominates in E. pallida root, and cynarin and echinacoside prevail in E. angustifolia root. phytolab.com
While chemical diversity strongly correlates with traditional taxonomic classifications based on morphology, studies comparing chemotaxonomic data with molecular phylogenetic analyses have sometimes revealed incongruences. csic.esresearchgate.net This suggests that chemical profiles, representing metabolic diversity, may diverge more rapidly than certain genetic markers, potentially due to factors like natural hybridization and incomplete lineage sorting within the recently diverged this compound genus. csic.esresearchgate.netiastate.edu Despite these complexities, the distinct chemical compositions remain valuable tools for authentication, quality control, and understanding the relationships within the this compound genus. researchgate.netnih.gov
Biotechnological Approaches for Enhanced Echinacea Compound Production
In Vitro Culture Systems for Metabolite Production
In vitro tissue culture methods provide controlled environments for the rapid multiplication of Echinacea plants and the production of secondary metabolites, offering advantages like consistent metabolite profiles and year-round cultivation. tandfonline.comnih.gov
Callus and Suspension Cultures
Callus cultures, undifferentiated masses of plant cells, and suspension cultures, where cells are grown in a liquid medium, can be employed for the production of bioactive phytochemicals in this compound. ekb.eg Studies have explored the optimization of callus induction and subsequent suspension cultures for enhanced metabolite production. For instance, research on this compound purpurea has investigated the effects of different plant growth regulators and explant types (leaf, petiole, cotyledon, and root) on callus formation and caffeic acid derivative content. The balance between auxin and cytokinin is a critical factor for callus production. researchgate.netejbiotechnology.info
Suspension cultures of this compound purpurea adventitious roots have been utilized for the mass production of various compounds. bohrium.com Optimizing the culture medium, such as using 0.5 MS medium, has been found suitable for the growth of adventitious roots in bioreactors, leading to significant biomass accumulation. nih.gov
Data from a study on this compound purpurea adventitious root suspension cultures in 5L bioreactors showed the following:
| Medium Strength | Biomass (FW g/L) | Biomass (DW g/L) | Phenolics (mg/g DW) | Flavonoids (mg/g DW) |
| 0.5 MS | 73.6 | 10.03 | 61.14 | 38.30 |
Furthermore, medium replenishment strategies in fed-batch cultivations have been attempted to further enhance biomass and metabolite production. Feeding with 0.5 MS medium at the end of the second week resulted in higher adventitious root biomass and increased accumulation of caftaric acid and cichoric acid. nih.gov
| Medium Replenishment | Biomass (FW g/L) | Biomass (DW g/L) | Caftaric Acid (mg/g DW) | Cichoric Acid (mg/g DW) |
| 0.5 MS (Week 2) | 83.1 | 15.30 | 5.76 | 26.12 |
Cell suspension cultures have also been used to study the effects of elicitors like methyl jasmonate (MeJa) on the accumulation of total polyphenols and chicoric acid. mdpi.com
Hairy Root Cultures for Stable Metabolite Production
Hairy root cultures are genetically stable and can maintain a consistent production of metabolites over extended periods. tandfonline.comnih.govresearchgate.net These cultures are induced by infecting wounded plant tissues with Agrobacterium rhizogenes, leading to the neoplastic growth of roots characterized by rapid growth on hormone-free media. nih.govjmp.ircornous.com Hairy root cultures of commercially important this compound species, including E. purpurea, E. pallida, and E. angustifolia, have been shown to produce high levels of secondary metabolites such as polysaccharides, alkylamides, and caffeic acid derivatives (CADs). tandfonline.comnih.govresearchgate.net
Hairy root cultures offer several advantages for research and industry, including accelerated growth, spontaneous regeneration of shoots, and chemical and morphological similarity to wild-type roots. tandfonline.comnih.gov The high stability and productivity make them valuable for producing plant secondary metabolites. nih.gov Optimizing culture conditions, including the nutrient medium composition, can significantly affect growth and metabolite production in hairy root cultures. jmp.ir For instance, studies have investigated the influence of nitrate (B79036) concentrations on growth and cichoric acid accumulation in this compound purpurea hairy root cultures. jmp.ir
Data on the effect of methyl jasmonate (MeJA) on metabolite accumulation in adventitious root co-cultures of this compound purpurea and this compound pallida showed dose-dependent responses:
| MeJA Concentration (µM) | Phenolics (mg L⁻¹) | Flavonoids (mg L⁻¹) | Cichoric Acid (mg L⁻¹) | Echinacoside (B191147) (mg L⁻¹) | Polysaccharides (mg L⁻¹) |
| 25 | 728.2 | 622.2 | 255.3 | 143.9 | - |
| 50-200 | - | - | - | - | ~440 |
The content of phenolics, flavonoids, cichoric acid, and echinacoside in MeJA-treated co-cultured adventitious roots was found to be higher than in natural plant roots of E. purpurea and E. pallida. bohrium.com
Genetic Engineering and Molecular Breeding for Bioactive Compound Enhancement
Genetic engineering and molecular breeding techniques are being explored to enhance the production of bioactive compounds in this compound by directly manipulating the plant genome and selecting for desirable traits. tandfonline.commdpi.comnih.gov
Gene Editing (e.g., TALENs, RNAi) for Pathway Manipulation
TALENs are engineered nucleases that can target and cleave DNA at specific sites, facilitating targeted gene modification. news-medical.net Similar applications in other medicinal plants suggest that TALENs could be used in this compound to optimize the pathways responsible for the biosynthesis of compounds like echinacoside and cichoric acid. mdpi.com
While research on transgenic this compound is still developing, the application of genetic engineering holds potential for improving its use in herbal medicine by increasing the concentration of valuable bioactive compounds. mdpi.com Studies using Agrobacterium rhizogenes-mediated transformation in E. purpurea have aimed to enhance secondary metabolite production, with some transgenic lines showing significantly increased levels of cichoric and chlorogenic acids. mdpi.com
Marker-Assisted Selection for High-Yielding Chemotypes
Marker-assisted selection (MAS) is a molecular breeding technique that uses DNA markers linked to desirable traits to facilitate and accelerate the selection of high-yielding chemotypes. tandfonline.commdpi.commdpi.comscribd.comcgiar.org This approach allows breeders to identify plants with specific genetic markers associated with high levels of bioactive compounds without having to wait for the plants to mature and express the phenotype. mdpi.commdpi.com
MAS plays a critical role in improving this compound cultivars and ensuring the reliable production of important bioactive compounds like alkylamides, caffeic acid derivatives, and polysaccharides. mdpi.com Various types of molecular markers, including RAPD, AFLP, and SSRs, have been utilized in this compound to assess genetic diversity and aid in breeding efforts. mdpi.com Research has demonstrated the effectiveness of SSR markers in identifying genetic traits linked to increased production of alkylamides and caffeic acid derivatives in E. purpurea. mdpi.com
Micropropagation, an in vitro technology for rapidly multiplying elite plants, can be used in conjunction with MAS to produce large numbers of clonal plants with genetically identical chemotypes for industrial cultivation. mdpi.com This approach helps to address the challenge of inconsistent bioactive compound levels across different this compound products. mdpi.commdpi.com
Elicitation Strategies in Cultivation
Elicitation involves the application of specific compounds or treatments to plants or in vitro cultures to stimulate the biosynthesis and accumulation of secondary metabolites. tandfonline.comnih.govjpmb-gabit.ir This strategy leverages the plant's natural defense responses, which often lead to the upregulation of pathways producing bioactive compounds. tandfonline.comnih.gov Elicitors can be biotic (e.g., yeast extract, fungal components) or abiotic (e.g., plant hormones, stress signaling molecules, UV light, ultrasound, salinity). tandfonline.comnih.govnih.govresearchgate.net
Numerous studies have investigated the use of elicitors to enhance secondary metabolite content in this compound, primarily focusing on E. purpurea, E. angustifolia, and E. pallida. tandfonline.comnih.gov
Examples of elicitation strategies and their effects include:
Methyl Jasmonate (MeJA): Addition of MeJA to root cultures of E. angustifolia increased echinacoside content. tandfonline.comnih.gov In co-cultures of E. purpurea and E. pallida adventitious roots, MeJA treatment increased the accumulation of phenolics, flavonoids, cichoric acid, and echinacoside. bohrium.com
Salicylic (B10762653) Acid (SA): Applied as a foliar spray to field-grown E. purpurea, SA elicited increases in cichoric and caftaric acid in flower heads and CADs in roots. tandfonline.comnih.gov In adventitious root cultures of this compound purpurea, SA significantly increased the production of chlorogenic acid, cichoric acid, caftaric acid, and cynarin (B1669657). jpmb-gabit.ir
Yeast Extract (YE): Yeast extract has been shown to stimulate the production of phenolics in this compound, likely by mimicking a pathogenic fungal infection. tandfonline.comnih.gov In this compound purpurea adventitious root cultures, YE also enhanced the accumulation of caffeic acid derivatives. jpmb-gabit.ir In callus cultures of E. purpurea, biotic elicitation using yeast extract improved the production of total phenolics and flavonoids. ekb.eg
Ultrasound Treatment: Studies with E. purpurea hairy roots grown in bioreactors found that ultrasound treatment increased both fresh weight and cichoric acid content, potentially linked to increased PAL activity. tandfonline.comnih.gov
UV-B Radiation: Elevated UV-B exposure during this compound callus and cell culture has been shown to alter secondary compound formation, increasing caffeic acid and antioxidant activity in callus cells. tandfonline.com
Nitric Oxide (NO): Adding sodium nitroprusside, an exogenous NO producer, to the growth medium of adventitious root cultures of E. purpurea increased the accumulation of flavonoids and CADs. tandfonline.comnih.gov
While elicitors can significantly increase phytochemical content, they can also sometimes inhibit growth. tandfonline.comnih.gov A two-phased approach, where elicitors are added after the culture or plant has had time to grow, may be necessary to optimize phytochemical production. tandfonline.comnih.gov
Data on the effect of Salicylic Acid (SA) and Yeast Extract (YE) on caffeic acid derivatives (CADs) in this compound purpurea adventitious root cultures harvested 96 hours post-elicitation:
| Elicitor & Concentration | Chlorogenic Acid (mg/g DW) | Cichoric Acid (mg/g DW) | Caftaric Acid (mg/g DW) | Cynarin (mg/g DW) |
| Control | - | 1.19 | - | 0.35 |
| 160 mg/l SA | 1.67 (2.38-fold increase vs control) | 2.18 (1.82-fold increase vs control) | - | 1.04 (2.97-fold increase vs control) |
| 1.5 g/l YE | - | - | 2.39 (2.39-fold increase vs control) | - |
Note: "-" indicates data not explicitly provided for that specific combination in the source. jpmb-gabit.ir
Colonization with arbuscular mycorrhizal fungi has also been observed to impact phytochemical content, increasing CADs in the roots of E. purpurea. tandfonline.comnih.gov
Application of Salicylic Acid and Yeast Extract for Phenolic Induction
Elicitation, the process of stimulating secondary metabolite production in plants, can be achieved using various biotic and abiotic factors. Salicylic acid (SA) and yeast extract (YE) are two such elicitors that have shown potential in enhancing the accumulation of phenolic compounds, particularly caffeic acid derivatives (CADs), in this compound purpurea.
Salicylic acid is a phenolic compound and signaling molecule that plays a crucial role in regulating plant growth, development, and defense responses. Exogenous application of SA is considered a potent, cost-effective, and environmentally friendly strategy to enhance the synthesis and accumulation of secondary metabolites in plants. Studies have confirmed the positive effect of SA on the production of various bioactive compounds in medicinal plants, including this compound. The effectiveness of exogenous SA depends on factors such as the plant species and its developmental stage, the application method, and the concentration of SA used. indexcopernicus.comuobaghdad.edu.iq Research indicates that SA is involved in the signal transduction cascades of plant defense responses, leading to the increased production of secondary compounds. uobaghdad.edu.iq Caffeic acid derivatives, along with other phenols and flavonoids, appear to be particularly responsive to elicitor induction, likely through the upregulation of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway responsible for the biosynthesis of many phenolic compounds. uobaghdad.edu.iqtandfonline.com
Yeast extract, a biotic elicitor, has also been demonstrated to improve the content of secondary metabolites in plants. indexcopernicus.com Similar to other elicitors, the concentration of YE is a critical factor influencing the biosynthesis of valuable metabolites, and the optimal level can vary among plant species. indexcopernicus.com Yeast extract is thought to stimulate the production of phenolics in this compound, possibly by mimicking a pathogenic fungal infection, thereby activating the plant's defense response. indexcopernicus.comtandfonline.com
Studies investigating the effects of foliar application of SA and YE on E. purpurea have shown significant increases in CAD production in aerial parts. For instance, research has demonstrated that applying 160 mg/L SA or 1.5 g/L YE for 96 hours can effectively elicit CAD content. researchgate.netjpmb-gabit.ir Specifically, the highest production of chicoric acid, caftaric acid, and echinacoside was observed after treatment with 160 mg/L SA for 96 hours. researchgate.net Yeast extract at a concentration of 1.5 g/L for 96 hours also resulted in the highest chicoric acid production, showing a 3.58-fold increase compared to control plants. researchgate.net
In in vitro adventitious root cultures of E. purpurea, the application of 1.5 g/L YE and 160 mg/L SA, when harvested 96 hours post-elicitation, were found to be the most effective treatments for eliciting CADs. jpmb-gabit.ir The highest production of chlorogenic acid, cichoric acid, caftaric acid, and cynarin was achieved with 160 mg/L SA at 96 hours post-elicitation, showing increases of 2.13, 1.83, 2.39, and 2.97-fold, respectively, compared to the control. jpmb-gabit.ir
Table 1: Effect of Salicylic Acid and Yeast Extract on Caffeic Acid Derivatives in E. purpurea Aerial Parts (Selected Data)
| Elicitor | Concentration | Exposure Time | Chicoric Acid (mg/g DW) | Caftaric Acid (mg/g DW) | Echinacoside (mg/g DW) |
| Control | 0 mg/L | 96 hours | - | - | - |
| Salicylic Acid | 160 mg/L | 96 hours | Highest | Highest | Highest |
| Yeast Extract | 1.5 g/L | 96 hours | 7.150 (3.58-fold increase vs control) | - | - |
Note: "Highest" indicates the highest production among the tested concentrations and exposure times for that specific elicitor and compound in the cited study. researchgate.net
Table 2: Effect of Salicylic Acid on Caffeic Acid Derivatives in E. purpurea Adventitious Roots (Selected Data)
| Elicitor | Concentration | Exposure Time | Chlorogenic Acid (mg/g DW) | Caftaric Acid (mg/g DW) | Cichoric Acid (mg/g DW) | Cynarin (mg/g DW) | Echinacoside (mg/g DW) |
| Control | 0 mg/L | 96 hours | - | - | Lowest | Lowest | - |
| Salicylic Acid | 160 mg/L | 96 hours | 1.67 (2.38-fold increase vs control) | Highest (2.39-fold increase vs control) | Highest (1.83-fold increase vs control) | 1.04 (2.97-fold increase vs control) | 0.67 |
Note: "Highest" and "Lowest" indicate the relative production among the tested concentrations and exposure times for that specific elicitor and compound in the cited study. jpmb-gabit.ir
While elicitors can significantly enhance phytochemical content, they may also have an inhibitory effect on plant growth. tandfonline.com Therefore, a two-phased approach, where elicitors are applied after the plant or cell culture has had sufficient time to grow, may be necessary to optimize both biomass and phytochemical production. tandfonline.com
Nutrient and Environmental Stress Management for Compound Accumulation
Environmental factors and nutrient availability play a significant role in influencing the synthesis and accumulation of secondary metabolites in this compound. Plants produce these compounds, in part, as a response to various biotic and abiotic stresses, serving as a defense mechanism. nih.govmaxapress.com
Nutrient availability in the soil is a crucial factor affecting the synthesis of bioactive compounds in this compound. mdpi.com For instance, the levels of nitrogen and phosphorus can influence the production of secondary metabolites. Higher concentrations of nitrogen may stimulate the production of alkaloids and terpenoids, while phosphorus limitation can lead to enhanced production of phenolics. mdpi.com Studies on the effect of the NO₃⁻/NH₄⁺ ratio in hydroponic culture media have shown significant effects on the percentages of caffeic acid derivatives and alkylamides in E. purpurea root extract. researchgate.net Increasing the NO₃⁻/NH₄⁺ ratio can lead to increased accumulation of phenolic compounds in the roots, potentially as a mechanism to cope with nitrate toxicity. researchgate.netnih.gov
Water availability is another environmental factor that impacts this compound phytochemistry. Water-deficient conditions often trigger increased production of secondary metabolites like phenolic acids and flavonoids, which are believed to act as a protective mechanism against oxidative stress. mdpi.com While some studies indicate that severe drought stress can decrease certain essential compounds at specific growth stages, it can also lead to increased total phenol (B47542) and flavonoid content in flowers. fao.org
Soil salinity can also alter the biosynthesis of important compounds, particularly caffeic acid derivatives like echinacoside and chicoric acid. mdpi.com Salinity stress can increase the accumulation of organic and inorganic solutes in root cells, facilitating water uptake and involving the synthesis of compatible solutes that aid in osmotic adjustment and protect cell structures. nih.gov Research has shown that salinity stress can increase herb extract and flavonoid accumulation in E. purpurea. uns.ac.id Higher concentrations of CaCl₂ have been shown to increase flavonoid accumulation in E. purpurea accessions, likely due to the plant's stress response and osmoregulation. uns.ac.id
Light is another influential abiotic elicitor that affects plant growth, development, and metabolism, including the biosynthesis of secondary metabolites. maxapress.commdpi.com Light intensity and photoperiod significantly influence the accumulation of secondary plant metabolites. maxapress.com Studies have shown that light application in E. purpurea cell suspension cultures can increase the content of alkamides, caftaric acid, and echinacoside. dergipark.org.tr Continuous light may induce stress conditions in cell suspension cultures, triggering enhanced accumulation of phenolic metabolites. dergipark.org.tr Elevated ultraviolet (UV) light exposure, specifically UV-B radiation, has been tested on E. purpurea callus and cell suspension cultures and found to increase caffeic acid content and antioxidant activity. tandfonline.commdpi.com UV-A light can also act as a potential elicitor to stimulate secondary metabolite production in controlled conditions or in vitro cultures. mdpi.com
Temperature fluctuations can also modulate secondary metabolite synthesis, with certain compounds accumulating more abundantly under specific temperature regimes. maxapress.com
Controlled environment systems, such as hydroponics, offer advantages for year-round production with minimal contamination and the ability to control environmental factors precisely. thieme-connect.com Growing this compound in controlled environments has shown the potential for increased levels of CADs like cynarin, caftaric acid, echinacoside, and chicoric acid compared to field-grown plants. thieme-connect.comresearchgate.net
Table 3: Effect of Environmental Factors on this compound Compounds (Summary)
| Environmental Factor | Impact on Compounds (Examples) | References |
| Nutrient Availability (Nitrogen) | Higher concentrations may stimulate alkaloids and terpenoids. | mdpi.com |
| Nutrient Availability (Phosphorus) | Limitation can enhance phenolic production. | mdpi.com |
| NO₃⁻/NH₄⁺ Ratio | Higher ratio can increase root phenolic compounds. | researchgate.netnih.gov |
| Water Availability (Drought) | Can trigger increased phenolic acids and flavonoids; variable effects on other compounds. | mdpi.comfao.org |
| Soil Salinity | Can alter biosynthesis of CADs (echinacoside, chicoric acid); increases herb extract and flavonoids. | nih.govmdpi.comuns.ac.id |
| Light | Can increase alkamides, caftaric acid, echinacoside; UV light can increase caffeic acid and flavonoids. | tandfonline.commdpi.comdergipark.org.tr |
| Temperature | Can modulate secondary metabolite synthesis. | maxapress.com |
Biotic factors, such as herbivory, pathogens, and microbial interactions, also significantly affect this compound phytochemistry. mdpi.com Plants may upregulate defense-related secondary metabolites in response to herbivory or increase phenolic compounds when exposed to fungal pathogens. mdpi.com Symbiosis with mycorrhizal fungi has been shown to positively affect the concentration of secondary metabolites, including CADs, in E. purpurea roots. tandfonline.commdpi.com
Future Directions in Echinacea Chemical Compound Research
Elucidation of Novel Bioactive Compounds and Their Structures
Future research in Echinacea chemistry is poised to extend beyond the well-characterized compound classes to identify and structurally elucidate novel bioactive molecules. While key compounds such as chicoric acid, caftaric acid, chlorogenic acid, echinacoside (B191147), and cynarin (B1669657) have been extensively studied, the full chemical diversity within the this compound genus is likely not yet fully appreciated. nih.govthegoodscentscompany.comwikipedia.orgwikidata.orgfishersci.cacenmed.comfishersci.sesigmaaldrich.comresearchgate.netwikipedia.orguni.luuni.luctdbase.orgnih.govnih.govuni-freiburg.descilit.comwikimedia.org Variations in phytochemical composition exist not only between different this compound species but also within the same species, influenced by factors such as genetics, geographical location, developmental stage, and environmental conditions. tandfonline.comresearchgate.netnih.gov Advanced analytical techniques are indispensable for the isolation and characterization of these potentially novel compounds, particularly those present in lower concentrations or unique to specific taxa or plant parts. This ongoing exploration is vital for a comprehensive understanding of the chemical basis of this compound's biological activities.
Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering Targets
Future research will focus on a more profound exploration of the biosynthetic pathways responsible for producing the key chemical compounds in this compound. Elucidating these pathways offers significant opportunities for metabolic engineering to enhance the sustainable production of valuable metabolites. mdpi.comportlandpress.com The biosynthesis of caffeic acid derivatives, for example, proceeds through the shikimic acid pathway. mdpi.com While progress has been made in understanding the biosynthesis of chicoric acid in this compound purpurea, further research is needed to fully delineate these pathways in other this compound species. researchgate.netnih.gov Identifying the specific genes and enzymes involved in the synthesis of commercially and therapeutically important compounds, such as caffeic acid derivatives and alkylamides, is a key objective. mdpi.com Biotechnological approaches, including tissue culture, hairy root cultures, and genetic engineering, are promising avenues for optimizing the yield and consistency of these secondary metabolites and for developing this compound varieties with improved phytochemical profiles. nih.govmdpi.com Metabolic engineering strategies can be employed to manipulate these pathways, potentially leading to increased production of desired compounds or even the biosynthesis of novel analogs. mdpi.comportlandpress.com
Development of Standardized Chemical Reference Materials
The development and availability of standardized chemical reference materials are paramount for advancing this compound research and ensuring the quality of related products. The inherent variability in the chemical composition of this compound species and preparations necessitates robust standardization for reliable scientific investigation and commercial application. researchgate.netnih.gov Standardizing this compound products based on the content of specific marker compounds is considered essential for ensuring consistency, particularly in the context of clinical research. mdpi.comnih.gov The availability of certified reference materials for major bioactive compounds, including chicoric acid, caftaric acid, chlorogenic acid, echinacoside, cynarin, and representative alkylamides, is crucial for accurate quantitative analysis, validation of analytical methods, and implementing effective quality control measures. thegoodscentscompany.comwikipedia.orgwikidata.org These reference standards are fundamental for enabling reproducible research, facilitating comparisons between different studies and products, and establishing a scientific basis for the quality and potential efficacy of this compound materials.
Predictive Modeling of Compound Bioactivity Based on Chemical Structure (Structure-Activity Relationships)
Future research will increasingly leverage predictive modeling and structure-activity relationship (SAR) studies to establish clear links between the chemical structures of this compound compounds and their biological activities. By analyzing the structural characteristics of the diverse metabolites found in this compound and correlating them with observed biological effects (such as immunomodulatory, antiviral, or anti-inflammatory properties), researchers can develop computational models to predict the potential bioactivity of known and novel compounds. This involves identifying key structural features or motifs that are critical for specific interactions with biological targets. Understanding the SARs within the different classes of this compound compounds, such as how variations in alkylamide chain length, saturation, or functional groups influence activity, can guide the rational design and discovery of new bioactive molecules with enhanced properties. This approach holds significant potential for accelerating the identification and development of promising lead compounds from this compound for various applications.
Q & A
Q. How to design a multi-institutional study on this compound’s ethnobotanical uses while ensuring methodological consistency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
